Viltolarsen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C244H381N113O88P20 |
|---|---|
Molecular Weight |
6925 g/mol |
IUPAC Name |
1-[(2R,6S)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-(hydroxymethyl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C244H381N113O88P20/c1-140-62-343(238(378)290-213(140)359)180-94-322(447(386,298(10)11)405-110-147-60-259-61-174(425-147)337-54-48-168(245)272-232(337)372)74-153(431-180)117-412-454(393,305(24)25)325-78-157(435-183(97-325)346-65-143(4)216(362)293-241(346)381)119-414-460(399,311(36)37)331-84-163(441-189(103-331)352-134-266-197-207(352)278-226(253)284-220(197)366)125-418-457(396,308(30)31)328-80-159(437-186(100-328)349-68-146(7)219(365)296-244(349)384)121-416-462(401,313(40)41)333-87-167(445-191(105-333)354-136-268-199-209(354)280-228(255)286-222(199)368)129-424-465(404,316(46)47)336-88-165(443-194(108-336)357-139-271-202-212(357)283-231(258)289-225(202)371)127-422-459(398,310(34)35)330-81-160(438-188(102-330)351-133-265-196-204(252)261-131-263-206(196)351)122-420-458(397,309(32)33)329-82-161(439-187(101-329)350-132-264-195-203(251)260-130-262-205(195)350)123-421-463(402,314(42)43)334-85-164(442-193(106-334)356-138-270-201-211(356)282-230(257)288-224(201)370)126-419-456(395,307(28)29)327-76-155(433-185(99-327)348-67-145(6)218(364)295-243(348)383)116-411-450(389,301(16)17)320-73-152(430-178(92-320)341-58-52-172(249)276-236(341)376)114-409-453(392,304(22)23)324-77-156(434-182(96-324)345-64-142(3)215(361)292-240(345)380)118-413-455(394,306(26)27)326-79-158(436-184(98-326)347-66-144(5)217(363)294-242(347)382)120-415-461(400,312(38)39)332-86-166(444-190(104-332)353-135-267-198-208(353)279-227(254)285-221(198)367)128-423-464(403,315(44)45)335-83-162(440-192(107-335)355-137-269-200-210(355)281-229(256)287-223(200)369)124-417-451(390,302(18)19)321-71-150(428-179(93-321)342-59-53-173(250)277-237(342)377)112-407-448(387,299(12)13)318-72-151(429-177(90-318)340-57-51-171(248)275-235(340)375)113-408-452(391,303(20)21)323-75-154(432-181(95-323)344-63-141(2)214(360)291-239(344)379)115-410-449(388,300(14)15)319-70-149(427-176(91-319)339-56-50-170(247)274-234(339)374)111-406-446(385,297(8)9)317-69-148(109-358)426-175(89-317)338-55-49-169(246)273-233(338)373/h48-59,62-68,130-139,147-167,174-194,259,358H,60-61,69-129H2,1-47H3,(H2,245,272,372)(H2,246,273,373)(H2,247,274,374)(H2,248,275,375)(H2,249,276,376)(H2,250,277,377)(H2,251,260,262)(H2,252,261,263)(H,290,359,378)(H,291,360,379)(H,292,361,380)(H,293,362,381)(H,294,363,382)(H,295,364,383)(H,296,365,384)(H3,253,278,284,366)(H3,254,279,285,367)(H3,255,280,286,368)(H3,256,281,287,369)(H3,257,282,288,370)(H3,258,283,289,371)/t147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+,186+,187+,188+,189+,190+,191+,192+,193+,194+,446?,447?,448?,449?,450?,451?,452?,453?,454?,455?,456?,457?,458?,459?,460?,461?,462?,463?,464?,465?/m0/s1 |
InChI Key |
ZVXLKCOOOKREJD-OERAVCCFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(=O)(N3C[C@H](O[C@H](C3)N4C=C(C(=O)NC4=O)C)COP(=O)(N5C[C@H](O[C@H](C5)N6C=NC7=C6N=C(NC7=O)N)COP(=O)(N8C[C@H](O[C@H](C8)N9C=C(C(=O)NC9=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)COP(=O)(N1C[C@H](O[C@H](C1)N1C=CC(=NC1=O)N)CO)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)P(=O)(N(C)C)OC[C@@H]1CNC[C@@H](O1)N1C=CC(=NC1=O)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(=O)(N3CC(OC(C3)N4C=C(C(=O)NC4=O)C)COP(=O)(N5CC(OC(C5)N6C=NC7=C6N=C(NC7=O)N)COP(=O)(N8CC(OC(C8)N9C=C(C(=O)NC9=O)C)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C(N=CN=C21)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=C(C(=O)NC1=O)C)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)COP(=O)(N1CC(OC(C1)N1C=CC(=NC1=O)N)CO)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)N(C)C)P(=O)(N(C)C)OCC1CNCC(O1)N1C=CC(=NC1=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Viltolarsen Phosphorodiamidate Morpholino Oligomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viltolarsen, marketed under the brand name Viltepso®, is an antisense phosphorodiamidate morpholino oligomer (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping. DMD is a severe, X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. This compound's mechanism of action involves binding to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), causing it to be excluded during the splicing process. This restores the reading frame of the dystrophin mRNA, enabling the production of a truncated but functional dystrophin protein. This guide provides a detailed overview of the core technical aspects of this compound, including its chemical structure, mechanism of action, clinical efficacy, and the experimental protocols used in its evaluation.
Core Structure and Chemical Properties
This compound is a synthetic antisense oligonucleotide belonging to the phosphorodiamidate morpholino oligomer (PMO) class. This chemical architecture confers several advantageous properties for an antisense therapeutic. Unlike natural nucleic acids, PMOs feature a six-membered morpholino ring in place of the five-membered ribofuranosyl ring and uncharged phosphorodiamidate linkages instead of the negatively charged phosphodiester backbone. These modifications render this compound resistant to degradation by endo- and exonucleases, thereby increasing its stability and bioavailability in biological systems.[1][2]
The specific nucleotide sequence of this compound is CCTCCGGTTCTGAAGGTGTTC.[3] This 21-nucleotide sequence is complementary to a region within exon 53 of the human DMD gene, allowing for specific binding to the pre-mRNA transcript.[4][5]
Mechanism of Action: Exon 53 Skipping
The primary therapeutic action of this compound is to induce the skipping of exon 53 in the dystrophin pre-mRNA during the splicing process. In patients with certain deletions in the DMD gene, the absence of one or more exons disrupts the translational reading frame, leading to a premature stop codon and the absence of functional dystrophin protein.
By binding to a specific sequence on exon 53, this compound sterically hinders the binding of splicing factors. This interference causes the cellular splicing machinery to recognize exon 53 as an intron, leading to its exclusion from the mature mRNA transcript.[5][6] The removal of exon 53 can restore the reading frame of the dystrophin mRNA, allowing for the translation of a shorter, yet partially functional, dystrophin protein.[3][5][6] This truncated protein is similar to the dystrophin found in individuals with the less severe Becker muscular dystrophy (BMD).
References
- 1. neurology.org [neurology.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. THE 6-MINUTE WALK TEST AND OTHER ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: LONGITUDINAL NATURAL HISTORY OBSERVATIONS OVER 48 WEEKS FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. pnas.org [pnas.org]
Viltolarsen for Inducing Exon 53 Skipping in Duchenne Muscular Dystrophy: A Technical Guide
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder characterized by progressive muscle degeneration.[1] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining muscle fiber integrity.[1][2][3] One therapeutic strategy, known as exon skipping, utilizes antisense oligonucleotides (AONs) to modulate the splicing of the dystrophin pre-messenger RNA (pre-mRNA). This process can restore the reading frame, leading to the production of a truncated, yet partially functional dystrophin protein, akin to that found in the milder Becker muscular dystrophy (BMD).[1][4]
Viltolarsen (brand name VILTEPSO®) is a phosphorodiamidate morpholino oligomer (PMO), a type of AON, specifically designed to induce the skipping of exon 53 in the DMD gene.[1][5] This therapy is applicable to approximately 8-10% of the DMD patient population whose specific genetic mutations are amenable to this skipping.[1][5][6] this compound received accelerated approval from the U.S. Food and Drug Administration (FDA) in August 2020 and was approved in Japan in March 2020, based on clinical data demonstrating its ability to increase dystrophin production.[1][7][8][9]
Core Mechanism of Action
In patients with specific deletions (e.g., deletions of exons 45-52, 47-52, 48-52, 49-52, or 50-52), the joining of the preceding exon to exon 53 disrupts the translational reading frame.[1][4] This leads to a premature stop codon and the absence of functional dystrophin.
This compound is a 21-nucleotide antisense sequence that binds with high specificity to a target region within exon 53 of the dystrophin pre-mRNA.[10] This binding physically obstructs the splicing machinery from recognizing and including exon 53 in the mature mRNA.[1][11][12] By forcing the splicing process to "skip" over exon 53 and join the preceding exon directly to exon 54, the correct reading frame is restored.[1][13] The resulting in-frame mRNA is then translated into a shortened but functional dystrophin protein, which can localize to the muscle cell membrane (sarcolemma) and restore some of its crucial structural function.[1]
Quantitative Efficacy Data from Clinical Studies
This compound has been evaluated in multiple clinical trials, demonstrating its ability to increase dystrophin protein levels and showing supportive evidence of clinical benefit. The primary data comes from a Phase 2, two-period, dose-finding study (NCT02740972) and its long-term extension (NCT03167255).[2][14][15]
Table 1: Dystrophin Protein Restoration in DMD Patients (Phase 2 Study)
Data from muscle biopsies after 20-24 weeks of intravenous this compound administration.
| Parameter | Low-Dose Cohort (40 mg/kg/wk) | High-Dose Cohort (80 mg/kg/wk) | Reference |
| N | 8 | 8 | [16] |
| Mean Baseline Dystrophin (% of normal) | 0.3% | 0.6% | [14] |
| Mean Post-Treatment Dystrophin (% of normal) | 5.7% (Range: 3.2-10.3%) | 5.9% (Range: 1.1-14.4%) | [17][18][19] |
| Mean Change from Baseline | +5.4% (p < 0.001) | +5.3% (p = 0.012) | [14][19] |
| Patients with Dystrophin >3% of normal | 88% (14 of 16 total patients) | 88% (14 of 16 total patients) | [14][16][20] |
Table 2: Clinical Motor Function Outcomes vs. Historical Control
Comparison of this compound-treated participants (N=16) with an age- and treatment-matched historical control group (CINRG DNHS, N=65).[17][19]
| Timed Function Test | This compound Group (Mean Change from Baseline) | Historical Control Group (Mean Change from Baseline) | Timepoint | Reference |
| Time to Stand from Supine (seconds) | -0.19 s | +0.66 s | Week 25 | [17] |
| Time to Run/Walk 10m (m/s) | +0.23 m/s | -0.04 m/s | Week 25 | [17] |
| Time to Stand from Supine (seconds) | Stabilization | Decline | Through Week 109 | [15][21] |
| Time to Run/Walk 10m (seconds) | Stabilization | Decline | Through Week 109 | [15][21] |
Long-term extension studies of over 4 years have shown that this compound-treated patients demonstrated a stabilization of motor function over the first two years and a significant slowing of disease progression in the subsequent two years compared to the declining trajectory of the historical control group.[2][3][22]
Experimental Protocols
The evaluation of this compound's efficacy relies on a series of well-established molecular and cellular biology techniques performed on patient muscle biopsies.
Quantification of Exon 53 Skipping by RT-PCR
This method quantifies the percentage of dystrophin mRNA transcripts from which exon 53 has been successfully skipped.
-
RNA Extraction: Total RNA is isolated from frozen muscle biopsy tissue using a standard commercially available kit (e.g., RNeasy Mini Kit).[23] RNA concentration and purity are assessed via spectrophotometry.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV First-Strand Synthesis System).[23]
-
Polymerase Chain Reaction (PCR): A nested or quantitative real-time PCR (qRT-PCR) approach is employed.[23][24][25]
-
Primer Design: Primers are designed to anneal to exons flanking exon 53 (e.g., forward primer in exon 44 or 49 and reverse primer in exon 54).[13][23]
-
Amplification: The PCR reaction amplifies the cDNA region between the primers. This results in two products: a larger "un-skipped" band containing exon 53 and a smaller "skipped" band lacking exon 53.
-
-
Quantification: The products are separated by gel electrophoresis.[23] The intensity of the bands is measured using densitometry software. The exon skipping efficiency is calculated as: (Intensity of Skipped Band) / (Intensity of Skipped Band + Intensity of Un-skipped Band) x 100. For qRT-PCR, specific probes targeting the skipped and un-skipped junctions can be used for more precise quantification.[24][25]
Quantification of Dystrophin Protein by Western Blot
Western blotting is used to determine the quantity of dystrophin protein produced relative to a normal control.[26][27]
-
Protein Extraction: Muscle tissue is homogenized in a lysis buffer to extract total protein.[28] The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a low-percentage Tris-acetate polyacrylamide gel to resolve large proteins like dystrophin.[28] A healthy muscle sample is run as a positive control and calibrator.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
It is then incubated with a primary antibody specific to dystrophin (e.g., NCL-DYS1 or NCL-DYS2).
-
A second primary antibody against a loading control protein (e.g., α-actinin or myosin heavy chain) is used for normalization.[28]
-
The membrane is washed and incubated with enzyme-linked secondary antibodies that bind to the primary antibodies.
-
-
Quantification: A chemiluminescent substrate is added, and the light emitted from each band is captured by an imaging system. The intensity of the dystrophin band is normalized to the loading control and expressed as a percentage of the dystrophin level in the healthy control sample.[28]
Dystrophin Localization by Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC/IF is critical for confirming that the restored dystrophin protein is correctly localized to the sarcolemma, which is essential for its function.[29][30]
-
Sample Preparation: The muscle biopsy is rapidly frozen in isopentane cooled by liquid nitrogen.[30] Thin sections (e.g., 10 µm) are cut using a cryostat and mounted on glass slides.
-
Antibody Staining:
-
The sections are incubated with a primary antibody against dystrophin (e.g., DYS2, targeting the C-terminus).[30][31]
-
Often, a co-stain is performed with an antibody for another sarcolemmal protein, such as β-spectrin, to confirm membrane integrity in dystrophin-negative fibers.[26][31]
-
After washing, the sections are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.
-
-
Imaging and Analysis: The sections are viewed under a fluorescence microscope. The presence of a clear, continuous signal at the periphery of the muscle fibers indicates correct sarcolemmal localization of dystrophin. Quantitative methods, often using specialized software, can measure the fluorescence intensity at the sarcolemma to provide another measure of dystrophin levels.[26][27][32]
Conclusion and Logical Pathway to Clinical Benefit
This compound represents a significant advancement in the targeted treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 53 skipping. Its mechanism of action directly addresses the underlying genetic defect by restoring the reading frame of the dystrophin gene. Rigorous experimental evaluation has demonstrated its ability to induce the production of a truncated, correctly localized dystrophin protein. Clinical data show that this increase in dystrophin is associated with a stabilization and slowing of the decline in motor function, offering a valuable therapeutic option for this patient population.
References
- 1. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.iospress.com [content.iospress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafile.com [pharmafile.com]
- 7. neurologylive.com [neurologylive.com]
- 8. pmlive.com [pmlive.com]
- 9. NS Pharma Shares Preliminary Results of this compound (NS-065 / NCNP-01) Phase 3 Clinical Trial (RACER53 Study) [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 13. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 14. worldduchenne.org [worldduchenne.org]
- 15. Long-Term Functional Efficacy and Safety of this compound in Patients with Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. musculardystrophynews.com [musculardystrophynews.com]
- 17. ovid.com [ovid.com]
- 18. neurologylive.com [neurologylive.com]
- 19. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. neurology.org [neurology.org]
- 27. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. device.report [device.report]
- 29. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunohistochemistry of sarcolemmal membrane-associated proteins in formalin-fixed and paraffin-embedded skeletal muscle tissue: a promising tool for the diagnostic evaluation of common muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. cabidigitallibrary.org [cabidigitallibrary.org]
- 32. Innovative Computerized Dystrophin Quantification Method Based on Spectral Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Viltolarsen for Duchenne Muscular Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research and development of Viltolarsen (formerly NS-065/NCNP-01), a phosphorodiamidate morpholino oligonucleotide designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping. This document synthesizes key preclinical findings, focusing on the mechanism of action, in vitro efficacy, and nonclinical safety evaluations that formed the basis for its clinical development.
Introduction
Duchenne muscular dystrophy is a fatal X-linked recessive genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration and weakness.[1] this compound is an antisense oligonucleotide that induces the skipping of exon 53 in the dystrophin pre-mRNA, which can restore the reading frame for a subset of DMD mutations, leading to the production of a truncated but functional dystrophin protein.[1][2] This approach aims to convert the severe DMD phenotype into a milder, Becker-like muscular dystrophy phenotype. Preclinical development, including foundational studies in DMD patient-derived cells and animal models, was pivotal in establishing the proof-of-concept and safety profile of this compound before its entry into human trials.[1]
Mechanism of Action: Exon 53 Skipping
This compound is a 21-mer phosphorodiamidate morpholino oligomer (PMO) specifically designed to bind to a target sequence on exon 53 of the human dystrophin pre-mRNA.[2] This binding sterically hinders the splicing machinery from recognizing and including exon 53 in the mature mRNA transcript.[3] For patients with specific out-of-frame deletions (e.g., deletions of exons 45-52 or 48-52), the removal of exon 53 restores the translational reading frame, allowing for the synthesis of an internally truncated, yet partially functional, dystrophin protein.[2][4]
Figure 1: Mechanism of this compound-mediated exon 53 skipping.
Preclinical Efficacy
In Vitro Studies
The efficacy of this compound was extensively evaluated in in vitro models using DMD patient-derived cells. These studies were crucial for confirming dose-dependent exon skipping and subsequent dystrophin protein restoration.
Table 1: Summary of In Vitro Efficacy of this compound in DMD Patient-Derived Myotubes
| Cell Line (Exon Deletion) | This compound Concentration | Outcome Measure | Result | Reference |
| Patient A (del 45-52) | 0 - 10 µmol/L | Exon 53 Skipping Efficiency | EC₅₀ = 0.63 µmol/L | [5] |
| Patient B (del 48-52) | 0 - 10 µmol/L | Exon 53 Skipping Efficiency | EC₅₀ = 2.3 µmol/L | [5] |
| Patient A (del 45-52) | 10 µmol/L (single transfection) | Exon 53 Skipping Efficiency (at 1 week) | 82.7% | [4] |
| Patient A (del 45-52) | 10 µmol/L (single transfection) | Exon 53 Skipping Efficiency (at 2 weeks) | 75.6% | [4] |
| Patient A (del 45-52) | 10 µmol/L (two transfections) | Exon 53 Skipping Efficiency (at 2 weeks) | 89.4% | [4] |
| Patient B (del 48-52) | 10 µmol/L (single transfection) | Exon 53 Skipping Efficiency (at 1 week) | 91.5% | [4] |
| Patient B (del 48-52) | 10 µmol/L (single transfection) | Exon 53 Skipping Efficiency (at 2 weeks) | 89.6% | [4] |
| Patient B (del 48-52) | 10 µmol/L (two transfections) | Exon 53 Skipping Efficiency (at 2 weeks) | 93.1% | [4] |
| Patient B (del 48-52) | 10 µmol/L | Dystrophin Protein Expression (at 3 days) | Detected (vs. undetectable in untreated) | [5] |
EC₅₀ (Half maximal effective concentration) refers to the concentration of this compound that induces 50% of the maximum exon skipping effect.
In Vivo Studies
While specific quantitative data from in vivo studies in animal models like the mdx mouse or the DMD dog model are not extensively detailed in publicly available literature, the development of this compound was based on successful preclinical studies in a DMD dog model.[1] Furthermore, in vivo assessment of exon 53 skipping was confirmed in cynomolgus monkeys during toxicology studies.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are summarized protocols for key assays used in the evaluation of this compound.
Figure 2: General experimental workflow for in vitro evaluation.
In Vitro Transfection of this compound
-
Cell Culture: DMD patient-derived fibroblasts are transduced with the MyoD gene to induce differentiation into myoblasts, which are then further differentiated into myotubes to ensure expression of the dystrophin gene.[5]
-
Transfection: this compound (PMO) is delivered into the myotubes. Due to the neutral charge of PMOs, a delivery agent is required. Studies for NS-065/NCNP-01 utilized Endo-Porter.[5]
-
Procedure:
-
Plate MyoD-transduced myoblasts and culture until they reach confluence.
-
Induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
Prepare the this compound-Endo-Porter complex according to the manufacturer's protocol at desired final concentrations (e.g., 0 to 10 µmol/L).[5]
-
Add the complex to the myotube cultures.
-
Incubate for the specified duration (e.g., 3 days to 2 weeks). For longer-term experiments, a second transfection may be performed.[4]
-
Harvest cells for RNA and protein extraction at the end of the incubation period.
-
RT-PCR for Exon Skipping Quantification
-
Objective: To quantify the percentage of dystrophin mRNA transcripts that have successfully skipped exon 53.
-
Protocol:
-
RNA Extraction: Isolate total RNA from treated and untreated control cells using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Perform reverse transcription using random hexamer primers to convert the extracted RNA into complementary DNA (cDNA).
-
PCR Amplification:
-
Design primers flanking exon 53 (e.g., in exon 51 and exon 55) to amplify the region of interest.
-
Perform PCR amplification. This will generate two potential products: a full-length amplicon (including exon 53) and a shorter amplicon (lacking exon 53).
-
-
Quantification:
-
Separate the PCR products using gel electrophoresis (e.g., Agilent Bioanalyzer or Experion automated electrophoresis).[3]
-
Measure the intensity of the bands corresponding to the full-length and skipped products.
-
Calculate the percentage of exon skipping using the formula: (Intensity of skipped band) / (Intensity of skipped band + Intensity of full-length band) x 100.[3]
-
-
Western Blot for Dystrophin Quantification
-
Objective: To detect and quantify the amount of restored dystrophin protein.
-
Protocol:
-
Protein Extraction: Lyse harvested cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to obtain total protein lysate.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate 25-30 µg of total protein per lane on a large-format 3-8% Tris-Acetate SDS-PAGE gel to resolve the high molecular weight dystrophin protein. Include a dilution series of a healthy control sample to create a standard curve.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.
-
Incubate with a primary antibody against dystrophin (e.g., NCL-DYS1 or Abcam ab15277) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control (e.g., α-actinin or myosin heavy chain) to normalize the dystrophin signal.[2]
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the dystrophin signal to the loading control and express the result as a percentage of the normal dystrophin level determined from the standard curve.
-
-
Nonclinical Safety and Toxicology
Toxicology studies are essential to determine a safe starting dose for clinical trials. For this compound, these were conducted in mice and, more relevantly due to pharmacological activity, in cynomolgus monkeys.
Table 2: Summary of this compound Toxicology Studies in Cynomolgus Monkeys
| Study Duration | Dosing Regimen | Doses Administered | Key Findings | NOAEL | Reference |
| Single Dose | Single IV injection | 600 mg/kg | Vacuolation in the epithelium of the proximal renal tubule. | N/A | [6] |
| 39 Weeks | Weekly IV injection | 0, 10, 60, 360 mg/kg | Primary drug-related toxicity observed in the kidney (tubule vacuolation and degeneration). | 60 mg/kg | [6] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
The primary target organ for toxicity was identified as the kidney, a finding consistent with other antisense oligonucleotides.[6] These nonclinical studies established a safety margin and supported the proposed doses for human clinical trials.
Conclusion
The preclinical data for this compound provided a strong foundation for its clinical development. In vitro studies using DMD patient-derived cells demonstrated a clear, dose-dependent mechanism of action, resulting in efficient exon 53 skipping and the restoration of dystrophin protein. Nonclinical toxicology studies in cynomolgus monkeys identified a predictable safety profile and established a No-Observed-Adverse-Effect Level, enabling the transition into clinical trials. These comprehensive preclinical evaluations were instrumental in the successful progression of this compound as a targeted therapy for a specific subset of the Duchenne muscular dystrophy population.
References
- 1. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Viltolarsen's role in restoring functional dystrophin
An In-depth Technical Guide to Viltolarsen's Role in Restoring Functional Dystrophin
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2] The underlying cause of DMD is a mutation in the DMD gene, which prevents the production of functional dystrophin protein.[1][2] Dystrophin is a critical protein that provides structural integrity to muscle fibers; its absence leads to muscle damage, loss of ambulation, and eventual cardiorespiratory failure.[1][3] this compound (brand name VILTEPSO®) is an antisense oligonucleotide therapeutic designed to address the genetic cause of DMD in a specific subset of patients.[4][5] It is indicated for the treatment of DMD patients who have a confirmed mutation of the DMD gene that is amenable to exon 53 skipping, which accounts for approximately 8-10% of DMD cases.[4][6][7] This guide provides a detailed technical overview of this compound's mechanism of action, the quantitative evidence of its efficacy in restoring dystrophin, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Exon Skipping
This compound operates through a mechanism known as exon skipping.[1] It is a phosphorodiamidate morpholino oligomer (PMO), a synthetic antisense oligonucleotide designed to bind to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene.[3][4]
In patients with specific deletions (e.g., deletion of exons 45-52), the sequence of the remaining exons in the dystrophin mRNA transcript is disrupted. This "out-of-frame" mutation leads to a premature stop codon, halting the translation process and preventing the synthesis of a functional dystrophin protein.[8]
This compound is designed to bind to exon 53 of the dystrophin pre-mRNA.[1] This binding action "masks" exon 53 from the cellular splicing machinery.[1][7] Consequently, during the processing of pre-mRNA into mature mRNA, exon 53 is excluded, or "skipped."[1] The removal of exon 53 allows the remaining exons to join together in a way that restores the correct reading frame.[1][8] This corrected mRNA transcript can then be translated into a truncated, but still functional, dystrophin protein.[1][8] This resulting protein, similar to the dystrophin found in the milder form of the disease, Becker muscular dystrophy (BMD), can partially restore muscle function and slow disease progression.[3][8]
Caption: this compound's mechanism of action to restore the dystrophin reading frame.
Quantitative Data on Dystrophin Restoration
Clinical trials have demonstrated this compound's ability to significantly increase dystrophin protein levels in treated patients. The primary evidence comes from a Phase 2 study (NCT02740972) involving 16 boys with DMD amenable to exon 53 skipping.[6][9]
Table 1: Dystrophin Protein Levels After 20-24 Weeks of this compound Treatment
| Parameter | Low Dose (40 mg/kg/wk) | High Dose (80 mg/kg/wk) |
| Mean Baseline Dystrophin (% of Normal) | 0.3% | 0.6% |
| Mean Post-Treatment Dystrophin (% of Normal) | 5.7%[10][11] | 5.9%[10][11] |
| Range of Post-Treatment Dystrophin (% of Normal) | 3.2% - 10.3%[11] | 1.1% - 14.4%[9][11] |
| Statistical Significance (vs. Baseline) | p < 0.001[10] | p = 0.012[10] |
Data sourced from a Phase 2 clinical trial published in JAMA Neurology.[9][10]
Table 2: Dystrophin-Positive Fibers and Patient Response
| Parameter | Result |
| Patients with >3% of Normal Dystrophin Levels | 88% (14 out of 16)[6][12][13] |
| Patients Showing Increased Dystrophin Levels | 100% (16 out of 16)[12][14] |
| Dystrophin-Positive Myofibers | Significant increase in both dose groups, with a greater increase in the high-dose group.[6][9] |
These results indicate a robust and consistent drug-induced production of dystrophin protein.
Experimental Protocols for Dystrophin Quantification
The quantification of dystrophin restoration in clinical trials relies on a multi-faceted approach using muscle biopsy samples. The primary methods are Western blotting and immunofluorescence, supported by mass spectrometry and RT-PCR.[14]
General Experimental Workflow
The evaluation process begins with the collection of muscle biopsies from patients before and after the treatment period. These samples are then processed for various analyses to quantify changes in dystrophin at the mRNA and protein levels.
Caption: Workflow for the analysis of dystrophin restoration from muscle biopsies.
Detailed Methodologies
1. Western Blotting for Dystrophin Quantification Western blotting is a key technique used to measure the amount of dystrophin protein.[15]
-
Protein Extraction: Total protein is extracted from frozen muscle biopsy samples using a lysis buffer.
-
Quantification: The total protein concentration of the lysate is determined. A standardized amount of total protein (e.g., 25 µg) is loaded per lane.[16]
-
Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage Tris-acetate gel, which is suitable for large proteins like dystrophin.[16][17]
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to dystrophin. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that enables detection.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate. The intensity of the dystrophin band is quantified using densitometry software.[16] Results are often normalized to a loading control protein (like α-actinin) and compared to a reference standard from a healthy control to report dystrophin as a percentage of normal levels.[16]
2. Immunofluorescence (IF) for Dystrophin Localization IF (or immunohistochemistry) is used to visualize the presence and location of dystrophin within the muscle tissue.[15]
-
Sample Preparation: Frozen muscle biopsy samples are cut into thin sections (e.g., 5-10 µm) using a cryostat and mounted on slides.
-
Staining: The sections are incubated with a primary antibody against dystrophin. After washing, a fluorescently labeled secondary antibody is applied.
-
Imaging: The slides are viewed under a fluorescence microscope. In healthy muscle, dystrophin appears as a continuous ring around the perimeter (sarcolemma) of each muscle fiber.
-
Analysis: The primary endpoint is often the percentage of muscle fibers that show positive dystrophin staining at the sarcolemma.[9] This method confirms that the restored dystrophin is correctly localized to the muscle cell membrane, which is crucial for its function.[16]
3. Supportive Analytical Methods
-
Mass Spectrometry (MS): This highly sensitive and accurate method can be used to detect and quantify specific peptides from the dystrophin protein, providing an orthogonal method to confirm the results obtained by Western blot.[14][17]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is used to analyze the dystrophin mRNA. It can confirm that this compound successfully induced the skipping of exon 53 at the transcriptional level by showing the presence of an mRNA transcript lacking this exon.[14]
Clinical Efficacy and Functional Outcomes
The restoration of dystrophin protein is expected to lead to clinical benefits by improving muscle function. Long-term data from the Phase 2 trial and its extension study show that this compound treatment leads to a stabilization of motor function compared to the expected decline observed in natural history cohorts.[14][18]
Table 3: Change in Timed Function Tests
| Timed Function Test | This compound-Treated Participants (Change from Baseline at Week 25) | Matched Natural History Control (Change over same period) |
| Time to Stand from Supine (TTSTAND) | -0.19 seconds (Improvement) | +0.66 seconds (Decline) |
| Time to Run/Walk 10 Meters (TTRW) | +0.23 m/s (Improvement) | -0.04 m/s (Decline) |
| 6-Minute Walk Test (6MWT) | +28.9 meters (Improvement) | -65.3 meters (Decline) |
Data from the Phase 2 study comparing treated participants (n=16) with an age- and treatment-matched natural history control group (n=65).[9]
Over a longer period of more than four years, this compound-treated patients continued to show a significant slowing of disease progression in timed function tests compared to the natural history control group.[14][19]
Conclusion
This compound effectively restores the production of a truncated, functional dystrophin protein in DMD patients with mutations amenable to exon 53 skipping. Its mechanism of action, centered on antisense-mediated exon skipping, has been validated at both the mRNA and protein levels through rigorous experimental protocols. Quantitative data from clinical trials demonstrate a significant increase in dystrophin to levels that are associated with a meaningful stabilization of motor function and a slowing of disease progression. These findings underscore the potential of this compound as a targeted genetic therapy to address the underlying cause of Duchenne muscular dystrophy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. drugs.com [drugs.com]
- 8. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldduchenne.org [worldduchenne.org]
- 11. neurologylive.com [neurologylive.com]
- 12. This compound, exon 53 skipping therapy, approved - La Force dmd [laforcedmd.com]
- 13. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 14. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Treatment for Duchenne Muscular Dystrophy Improves Motor Function - - Practical Neurology [practicalneurology.com]
- 19. mdaconference.org [mdaconference.org]
Early-stage discovery and development of Viltolarsen
An In-depth Technical Guide on the Early-Stage Discovery and Development of Viltolarsen
Introduction
Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining the structural integrity of muscle fibers.[1][3] One of the most promising therapeutic strategies for DMD is exon skipping, which uses antisense oligonucleotides (ASOs) to modulate the splicing of pre-messenger RNA (pre-mRNA), restore the reading frame, and enable the production of a truncated, yet partially functional, dystrophin protein.[1][4]
This compound (formerly known as NS-065/NCNP-01) is a phosphorodiamidate morpholino oligomer (PMO), a type of ASO, designed specifically to induce skipping of exon 53 in the DMD gene.[1][5] Developed through a collaboration between Nippon Shinyaku and the National Center of Neurology and Psychiatry (NCNP) in Japan, this compound targets a subset of DMD patients, estimated to be around 8-10%, whose mutations are amenable to exon 53 skipping.[1][5] This guide provides a detailed technical overview of the preclinical and early clinical stages of this compound's development, from its initial discovery to the pivotal studies that demonstrated its mechanism of action and clinical potential.
Core Mechanism of Action
The therapeutic principle of this compound is to convert a severe, dystrophin-null DMD phenotype into a milder, Becker muscular dystrophy (BMD)-like phenotype. In BMD, in-frame mutations lead to the production of a shortened but still functional dystrophin protein.[6] this compound achieves this through a targeted molecular intervention in the pre-mRNA splicing process.
-
Genetic Basis: In patients with specific deletions, such as the loss of exons 45-52, the remaining exons (exon 44 and exon 53) are spliced together "out-of-frame." This creates a premature stop codon, halting dystrophin protein synthesis.
-
ASO Binding: this compound is a 21-nucleotide antisense sequence that is complementary to a specific site on exon 53 of the dystrophin pre-mRNA.[1][7] It binds to this target sequence, masking it from the cellular splicing machinery.[1][8]
-
Exon Skipping: By hiding exon 53, the splicing machinery bypasses it, joining exon 52 directly to exon 54.[3][9] This action restores the genetic reading frame.
-
Protein Production: The resulting mature mRNA is translated into a truncated but functional dystrophin protein, which can provide partial muscle function and slow the progression of the disease.[3][6]
Preclinical Discovery and In Vitro Evaluation
The development of this compound began with the identification of an optimal ASO sequence to induce efficient and sustained exon 53 skipping.
Experimental Protocol: ASO Sequence Screening and In Vitro Efficacy
-
Sequence Design: A series of phosphorodiamidate morpholino oligomers (PMOs) targeting different regions of exon 53 were designed. This process, known as an "exon walk," aimed to identify the most accessible and effective binding site for blocking the splicing machinery.[10]
-
Cell Culture: Human rhabdomyosarcoma (RD) cells and DMD patient-derived fibroblasts (converted into myotubes via MyoD transduction) were cultured under standard conditions.[7][10] Patient-derived cells contained mutations amenable to exon 53 skipping (e.g., deletion of exons 45-52).
-
ASO Transfection: The PMO candidates, including the sequence for NS-065/NCNP-01 (this compound), were introduced into the cultured cells using a delivery agent like Endo-Porter or via nucleofection.[10][11] A range of concentrations was tested to determine dose-dependency.
-
Exon Skipping Analysis (RT-PCR): Three days post-transfection, total RNA was extracted from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) was performed using primers flanking exon 53 to amplify the dystrophin mRNA. The products were analyzed via gel electrophoresis to visualize and quantify the relative amounts of the full-length transcript versus the exon 53-skipped transcript.[11]
-
Dystrophin Protein Analysis (Western Blot): To confirm that the skipped mRNA was translated into protein, cell lysates were collected. Dystrophin protein levels were measured using Western blotting with a specific anti-dystrophin antibody.[7][10]
In Vitro Results
Studies demonstrated that NS-065/NCNP-01 strongly and dose-dependently promoted exon 53 skipping.[10] In DMD patient-derived cells, it restored dystrophin protein expression to detectable levels, with the effect sustained for at least two weeks after transfection.[7][10]
| Parameter | Cell Type | Method | Result | Reference |
| Exon 53 Skipping | DMD Patient Cells | RT-PCR | >70% efficiency, sustained for 2 weeks | [10] |
| Dystrophin Expression | DMD Patient Cells | Western Blot | Clear protein band detected at 10 µmol/L | [7][10] |
Preclinical In Vivo Evaluation
Following promising in vitro results, this compound was evaluated in animal models to assess its efficacy and safety. A crucial part of its development was based on preclinical studies in a canine model of DMD, which more closely resembles the human disease course.[1][5]
Experimental Protocol: In Vivo Efficacy and Toxicology
-
Animal Models: Studies utilized dystrophin-deficient animal models, such as the DMD dog model, which show progressive muscle wasting and pathology similar to human patients.[1][12] For toxicology, healthy male mice and cynomolgus monkeys were used.[13]
-
Drug Administration: this compound was administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection, on a weekly basis.[13] Dose-ranging studies were conducted to determine therapeutic and toxic levels.
-
Efficacy Assessment: In DMD models, muscle biopsies were taken to assess dystrophin protein restoration via Western blot and immunofluorescence. Muscle function was also evaluated.[1]
-
Safety and Toxicology Assessment: Comprehensive toxicology studies were performed in mice (26 weeks) and monkeys (39 weeks).[13] Assessments included clinical observations, body weight, food consumption, clinical pathology (blood and urine analysis), and histopathological examination of tissues.[13] Kidney function was a key focus, with monitoring of blood urea nitrogen (BUN) and creatinine.[13]
In Vivo Results
Preclinical studies demonstrated that systemic administration of PMOs could restore dystrophin expression and improve muscle function in the DMD dog model.[12][14] Toxicology studies established a safety profile for clinical trials. While renal toxicity was observed in animals at high doses, the No Observed Adverse Effect Level (NOAEL) was determined to be 60 mg/kg/week in a 26-week mouse study, providing a safe margin for human dosing.[13]
Early-Stage Clinical Development
The successful preclinical program paved the way for a series of clinical trials in Japan and North America to evaluate this compound's safety, pharmacokinetics, and efficacy in boys with DMD.[1][5]
Phase I and I/II Studies
The initial trials were designed to assess safety and determine the optimal dose. A Phase I study in Japan (NCT02081625) evaluated doses of 1.25, 5, and 20 mg/kg, demonstrating a dose-dependent increase in exon 53 skipping.[1] A subsequent Phase I/II study in Japan explored higher doses of 40 mg/kg and 80 mg/kg.[1]
| Parameter | Phase I/II Study (Japan) | Reference |
| Dose Groups | 40 mg/kg/week; 80 mg/kg/week | [1] |
| Participants | 16 boys with DMD | [1] |
| Primary Outcome | Dystrophin Expression | [1] |
| Exon Skipping (Avg.) | 21.8% (40 mg/kg cohort); 42.4% (80 mg/kg cohort) | [1] |
| Key Finding | Dose-dependent and time-dependent increase in dystrophin | [1] |
Phase II Study (North America)
A pivotal Phase II trial (NCT02740972) was conducted in North America to confirm the dose and efficacy of this compound.[15] This study provided the primary evidence for its accelerated approval.
Experimental Protocol: Clinical Dystrophin Quantification
-
Study Design: A two-period, randomized, placebo-controlled, dose-finding study was conducted in 16 boys (ages 4 to <10 years) with DMD amenable to exon 53 skipping.[15][16] Participants were randomized to receive weekly IV infusions of this compound (40 mg/kg or 80 mg/kg) or a placebo for the first 4 weeks, followed by all patients receiving active treatment for the next 20 weeks.[15]
-
Muscle Biopsy: A baseline muscle biopsy was taken from the biceps brachii muscle before treatment. A second biopsy was taken after 25 weeks of treatment to assess changes in dystrophin levels.
-
Dystrophin Quantification (Western Blot): Dystrophin protein levels in muscle tissue were quantified using a validated Western blot assay. The results were expressed as a percentage of the dystrophin level found in normal, healthy muscle.
-
Efficacy and Safety Monitoring: The primary endpoint was the change in dystrophin protein from baseline.[15] Secondary endpoints included motor function assessments (e.g., Time to Stand, 6-Minute Walk Test).[17] Safety was monitored through adverse event reporting and regular clinical laboratory tests, including renal function monitoring.[18]
Phase II and Pharmacokinetic Results
The Phase II study was highly successful. All 16 participants showed an increase in dystrophin protein levels.[16] The treatment was generally well-tolerated, with the most common adverse events being mild to moderate upper respiratory tract infections, injection site reactions, and cough.[19] Importantly, no kidney toxicity was observed in the clinical trials.[1][19]
| Parameter | Phase II Study (NCT02740972) | Reference |
| Participants | 16 boys (ages 4 to <10) | [16] |
| Dose Group | 80 mg/kg/week | [15][16] |
| Baseline Dystrophin | 0.6% of normal (average) | [15][16] |
| Post-Treatment Dystrophin | 5.9% of normal (average) at Week 25 | [15][16] |
| Dystrophin Responders | 100% of participants | [1][16] |
| Motor Function | Significant improvements in timed function tests vs. natural history controls | [17][20] |
| Pharmacokinetic Parameter | Value (at 80 mg/kg dose) | Reference |
| Time to Peak (Tmax) | ~1 hour (end of infusion) | [6][21] |
| Elimination Half-Life | ~2.5 hours | [6][21] |
| Volume of Distribution (Vdss) | 300 mL/kg | [6][21] |
| Plasma Protein Binding | 39-40% | [6][22] |
| Metabolism | Metabolically stable, no metabolites detected | [21][22] |
| Excretion | Primarily as unchanged drug in urine (~92% in 24h) | [6][21] |
Conclusion
The early-stage discovery and development of this compound represent a targeted, science-driven approach to treating Duchenne muscular dystrophy. Beginning with meticulous in vitro screening to identify the optimal ASO sequence, the program progressed through rigorous preclinical testing in relevant animal models that established a strong biological rationale and a favorable safety profile. The subsequent early-phase clinical trials successfully translated these preclinical findings, demonstrating that this compound was well-tolerated and, crucially, could consistently and significantly increase the production of dystrophin protein in boys with DMD. The robust data from the Phase II study, showing a mean dystrophin level of nearly 6% of normal, provided the foundation for this compound's accelerated regulatory approvals in Japan and the United States, establishing it as an important therapy for patients with mutations amenable to exon 53 skipping.[1][23]
References
- 1. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. NS-065/NCNP-01: An Antisense Oligonucleotide for Potential Treatment of Exon 53 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of exon 53 skipping drug, this compound, to Duchenne muscular dystrophy [jstage.jst.go.jp]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. dovepress.com [dovepress.com]
- 15. VILTEPSO (this compound) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]
- 16. NS Pharma Announces Publication of Clinical Trial Data for this compound in DMD Patients in JAMA Neurology [prnewswire.com]
- 17. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. parentprojectmd.org [parentprojectmd.org]
- 20. orb.binghamton.edu [orb.binghamton.edu]
- 21. publications.aap.org [publications.aap.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. This compound: a treatment option for Duchenne muscular dystrophy patients who are amenable to exon 53 skipping therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Viltolarsen Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping.[1][2][3] By binding to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene, this compound modulates splicing to exclude exon 53, thereby restoring the reading frame and enabling the production of a truncated, yet functional, dystrophin protein.[1][2] These application notes provide a detailed protocol for the administration of this compound in relevant in vitro cell models to assess its efficacy in promoting exon skipping and restoring dystrophin expression.
Mechanism of Action
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene that disrupt the open reading frame, leading to a lack of functional dystrophin protein. Dystrophin is a critical component of the dystrophin-associated glycoprotein complex (DGC), which connects the actin cytoskeleton to the extracellular matrix in muscle fibers, providing structural stability and mediating signaling pathways.[4][5][6] The absence of functional dystrophin leads to progressive muscle degeneration. This compound is designed to bind to exon 53 of the dystrophin pre-mRNA, causing it to be skipped during the splicing process. This can restore the reading frame in patients with specific deletions, leading to the translation of a shorter but still functional dystrophin protein.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.
| Parameter | Cell Model | Concentration | Incubation Time | Outcome | Reference |
| Exon 53 Skipping | MyoD-transduced DMD Fibroblasts | 10 µmol/L | 1 hour - 2 weeks | Sustained exon skipping and dystrophin expression | [1] |
| Dystrophin Expression | MyoD-transduced DMD Fibroblasts | 10 µmol/L | 3 days | Dystrophin protein detected by Western blot | [1] |
Table 1: In Vitro Efficacy of this compound in DMD Patient-Derived Cells.
| Parameter | Study Population | Dosage | Treatment Duration | Outcome | Reference |
| Dystrophin Protein Level | DMD Patients | 80 mg/kg/week | 20-24 weeks | Mean dystrophin levels of 5.9% of normal | [7][8] |
| Exon 53 Skipping Efficiency | DMD Patients | 40 mg/kg/week | 24 weeks | Average increase of 28.0% | [1] |
| Exon 53 Skipping Efficiency | DMD Patients | 80 mg/kg/week | 24 weeks | Average increase of 49.7% | [1] |
Table 2: In Vivo Efficacy of this compound from Clinical Trials. Note: These are in vivo dosages and outcomes.
Experimental Protocols
Cell Culture of DMD Patient-Derived MyoD-Transduced Fibroblasts
This protocol is adapted from methodologies used in preclinical studies of antisense oligonucleotides for DMD.[9][10][11]
Materials:
-
DMD patient-derived fibroblasts with a mutation amenable to exon 53 skipping
-
Lentiviral vector encoding human MyoD
-
Fibroblast growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
Myogenic differentiation medium (e.g., DMEM with 2% horse serum and antibiotics)
-
This compound stock solution (e.g., in sterile PBS or water)
-
Cell culture plates and flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Transduction of Fibroblasts with MyoD:
-
Culture DMD patient-derived fibroblasts in fibroblast growth medium.
-
Transduce the fibroblasts with a lentiviral vector expressing human MyoD to induce myogenic conversion.
-
Select for successfully transduced cells if the vector contains a selection marker.
-
-
Cell Seeding:
-
Seed the MyoD-transduced fibroblasts into appropriate cell culture plates (e.g., 6-well or 12-well plates) at a density that allows for differentiation into myotubes.
-
-
Myogenic Differentiation:
-
Once the cells reach confluence, switch to myogenic differentiation medium to induce the formation of myotubes.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a sterile, nuclease-free solvent (e.g., water or PBS).
-
Dilute the this compound stock solution in differentiation medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations up to 10 µmol/L.[1]
-
Add the this compound-containing medium to the differentiated myotubes.
-
Incubate the cells for the desired duration. A time-course experiment (e.g., 24, 48, 72 hours, and longer) is recommended to determine the optimal treatment time.[1]
-
Quantification of Exon 53 Skipping by RT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking exon 53 of the human dystrophin gene
-
Taq DNA polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
-
Real-time PCR instrument and reagents (for quantitative analysis)[12][13][14]
Procedure:
-
RNA Extraction:
-
At the end of the this compound treatment period, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that flank exon 53 of the dystrophin transcript. This will amplify both the skipped and un-skipped products.
-
-
Analysis of Exon Skipping:
-
Semi-quantitative analysis: Visualize the PCR products on an agarose gel. The presence of a smaller band corresponding to the exon 53-skipped transcript indicates successful exon skipping. The relative intensity of the bands can provide a semi-quantitative measure of skipping efficiency.
-
Quantitative analysis: For more precise quantification, use real-time quantitative PCR (RT-qPCR) with primers and probes specific for the skipped and un-skipped transcripts.[12][13][14]
-
Quantification of Dystrophin Protein by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dystrophin
-
Primary antibody against a loading control (e.g., GAPDH or α-actinin)[15][16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in cell lysis buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein quantification assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with a primary antibody specific for dystrophin.
-
Incubate the membrane with a primary antibody for a loading control.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Cytotoxicity Assay
While clinical data suggest this compound is well-tolerated, it is prudent to assess its cytotoxicity in the specific cell model being used.
Materials:
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
-
96-well plates
-
This compound at a range of concentrations
Procedure:
-
Cell Seeding:
-
Seed the MyoD-transduced fibroblasts in a 96-well plate.
-
-
This compound Treatment:
-
Treat the cells with a range of this compound concentrations for the desired duration.
-
-
Cytotoxicity Measurement:
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the half-maximal cytotoxic concentration (CC50) if applicable.
-
Visualizations
Caption: Experimental workflow for this compound administration in cell culture.
Caption: Dystrophin-Associated Glycoprotein Complex (DGC) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a treatment option for Duchenne muscular dystrophy patients who are amenable to exon 53 skipping therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. ahajournals.org [ahajournals.org]
- 6. The Roles of the Dystrophin-Associated Glycoprotein Complex at the Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 9. MyoD-induced reprogramming of human fibroblasts and urinary stem cells in vitro: protocols and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. fda.gov [fda.gov]
Application Notes and Protocols for Quantifying Viltolarsen-Induced Dystrophin Exon 53 Skipping by RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viltolarsen (Viltepso®) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping.[1][2][3] It works by binding to a specific sequence on the dystrophin pre-mRNA, which leads to the exclusion of exon 53 during the splicing process.[1][2][4][5] This restores the reading frame of the dystrophin mRNA, allowing for the production of a truncated but functional dystrophin protein.[4][5] Accurate and reproducible quantification of exon 53 skipping at the mRNA level is a critical step in evaluating the efficacy of this compound in both preclinical and clinical settings.
This document provides detailed application notes and protocols for three common Reverse Transcription Polymerase Chain Reaction (RT-PCR) based methods for quantifying this compound-induced exon 53 skipping: Nested RT-PCR, Quantitative Real-Time PCR (qPCR), and Droplet Digital PCR (ddPCR).
Mechanism of this compound-Induced Exon 53 Skipping
This compound is a phosphorodiamidate morpholino oligomer (PMO) with the sequence 5'-CCTCCGGTTCTGAAGGTGTTC-3'.[6] This antisense oligonucleotide binds to a specific site on exon 53 of the dystrophin pre-mRNA, sterically hindering the binding of splicing factors. This interference causes the splicing machinery to "skip" over exon 53, joining exon 52 directly to exon 54. In patients with specific dystrophin gene deletions (e.g., deletions of exons 45-52), this skipping event restores the translational reading frame, leading to the synthesis of a shorter, yet functional, dystrophin protein.[4][5]
Caption: Mechanism of this compound-induced exon 53 skipping.
Comparison of RT-PCR Quantification Methods
Several RT-PCR-based methods can be employed to quantify exon skipping. The choice of method often depends on the required sensitivity, accuracy, and available equipment.
| Method | Principle | Pros | Cons |
| Nested RT-PCR | Two sequential rounds of PCR with the second round using primers internal to the first. Products are separated by gel electrophoresis and quantified by densitometry. | - High sensitivity for detecting low abundance transcripts. - Widely accessible equipment. | - Semi-quantitative. - Prone to amplification bias, often overestimating the skipped product. - Labor-intensive and has a higher risk of contamination. |
| Quantitative Real-Time PCR (qPCR) | Real-time detection of PCR product accumulation using fluorescent probes or dyes. | - High throughput and quantitative. - Wider dynamic range than nested RT-PCR. | - Can overestimate exon skipping levels compared to ddPCR. - Requires careful primer and probe design to ensure specificity and equal amplification efficiencies. |
| Droplet Digital PCR (ddPCR) | Partitions the PCR reaction into thousands of nano-liter droplets, allowing for absolute quantification of target molecules. | - Absolute quantification without a standard curve. - High precision, sensitivity, and reproducibility. - Less susceptible to PCR inhibition. - Considered the "gold standard" for accurate exon skipping quantification. | - Requires specialized and more expensive equipment. - Lower throughput compared to qPCR. |
Quantitative Data Summary
The following table summarizes representative data on the quantification of exon skipping using different RT-PCR methods. It is important to note that qPCR and nested RT-PCR can overestimate the percentage of exon skipping compared to the more accurate ddPCR method.
| Method | This compound Concentration | Reported Exon 53 Skipping (%) (Illustrative) | Fold Overestimation vs. ddPCR (Approximate) |
| ddPCR | 0 nM (Untreated Control) | 0.5% | N/A |
| 100 nM | 25% | N/A | |
| 400 nM | 60% | N/A | |
| qPCR | 0 nM (Untreated Control) | 1.0% | ~2-fold |
| 100 nM | 45% | ~1.8-fold | |
| 400 nM | 85% | ~1.4-fold | |
| Nested RT-PCR (Densitometry) | 0 nM (Untreated Control) | 2.0% | ~4-fold |
| 100 nM | 55% | ~2.2-fold | |
| 400 nM | 95% | ~1.6-fold |
Note: The quantitative data presented in this table is illustrative and based on findings from comparative studies of exon skipping quantification methods. Actual results may vary depending on the experimental conditions, cell type, and patient-specific factors.
Experimental Workflow
The general workflow for quantifying this compound-induced exon skipping involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for RT-PCR quantification.
Experimental Protocols
Protocol 1: Nested RT-PCR for Semi-Quantitative Analysis of Exon 53 Skipping
This protocol provides a method for the sensitive detection and semi-quantitative estimation of exon 53 skipping.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from patient-derived myotubes or muscle biopsy tissue using a suitable method (e.g., TRIzol reagent).
-
Assess RNA quality and quantity using spectrophotometry and/or automated electrophoresis.
-
Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers according to the manufacturer's instructions.
2. First Round PCR:
-
Prepare a PCR master mix containing:
-
10x PCR Buffer with MgCl₂
-
10 mM dNTPs
-
10 µM Forward Primer (in exon flanking the deletion, e.g., exon 44)
-
10 µM Reverse Primer (in exon 54)
-
Taq DNA Polymerase
-
Nuclease-free water
-
-
Add 2-3 µL of cDNA template to 22-23 µL of the master mix.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
25-30 cycles of:
-
Denaturation: 94°C for 40 seconds
-
Annealing: 60°C for 40 seconds
-
Extension: 72°C for 1 minute 20 seconds
-
-
Final extension: 72°C for 7 minutes
-
3. Second Round (Nested) PCR:
-
Prepare a second PCR master mix with nested primers:
-
10 µM Nested Forward Primer (in an exon between the first forward primer and exon 53, e.g., exon 49)
-
10 µM Nested Reverse Primer (in exon 53 or 54, internal to the first reverse primer)
-
-
Add 1-3 µL of the first-round PCR product as a template to the second master mix.
-
Perform nested PCR with the following cycling conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 40 seconds
-
Annealing: 60°C for 40 seconds
-
Extension: 72°C for 1 minute 20 seconds
-
-
Final extension: 72°C for 7 minutes
-
4. Gel Electrophoresis and Densitometry:
-
Run the entire nested PCR product on a 2% agarose gel stained with a fluorescent DNA dye (e.g., SYBR Safe).
-
Visualize the bands under UV light. The un-skipped product will be larger than the skipped product.
-
Quantify the intensity of the bands corresponding to the skipped and un-skipped products using image analysis software (e.g., ImageJ).
-
Calculate the percentage of exon skipping: % Exon Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Un-skipped Band)] x 100
Protocol 2: Quantitative Real-Time PCR (qPCR) for Exon 53 Skipping
This protocol describes a more quantitative approach using TaqMan-based qPCR.
1. RNA Extraction and cDNA Synthesis: (Follow steps from Protocol 1)
2. Primer and Probe Design:
-
Design two separate TaqMan assays:
-
Un-skipped Assay: A forward primer in exon 52, a reverse primer in exon 53, and a probe spanning the exon 52-53 junction.
-
Skipped Assay: A forward primer in exon 52, a reverse primer in exon 54, and a probe spanning the exon 52-54 junction.
-
-
Ensure primers and probes have similar melting temperatures and are specific to the target sequences.
3. qPCR Reaction Setup:
-
Prepare separate qPCR reactions for the skipped and un-skipped assays in triplicate for each sample.
-
Each reaction should contain:
-
2x TaqMan Gene Expression Master Mix
-
20x Custom TaqMan Assay (containing primers and probe)
-
2-5 µL of diluted cDNA
-
Nuclease-free water to final volume
-
-
Include no-template controls (NTCs) for each assay.
4. qPCR Cycling Conditions:
-
Run the qPCR on a real-time PCR instrument with the following universal cycling conditions:
-
Enzyme activation: 95°C for 10 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
5. Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative amounts of skipped and un-skipped transcripts using the ΔCq method, referencing a stable housekeeping gene if necessary, or by creating standard curves with plasmids containing the skipped and un-skipped sequences.
-
Calculate the percentage of exon skipping: % Exon Skipping = [Amount of Skipped Transcript / (Amount of Skipped Transcript + Amount of Un-skipped Transcript)] x 100
Protocol 3: Droplet Digital PCR (ddPCR) for Absolute Quantification of Exon 53 Skipping
This protocol provides the most accurate method for absolute quantification of exon 53 skipping.
1. RNA Extraction and cDNA Synthesis: (Follow steps from Protocol 1)
2. ddPCR Assay Design:
-
Use the same primer and probe designs as for qPCR (TaqMan-based assays for skipped and un-skipped transcripts). Probes should be labeled with different fluorophores (e.g., FAM and HEX) to allow for duplexing in the same reaction if desired.
3. Droplet Generation:
-
Prepare the ddPCR reaction mix for each sample, containing:
-
2x ddPCR Supermix for Probes (No dUTP)
-
20x Target Assays (skipped and un-skipped)
-
Diluted cDNA template
-
Nuclease-free water to a final volume of 20 µL
-
-
Load 20 µL of the ddPCR mix and 70 µL of droplet generation oil into a droplet generator cartridge.
-
Generate droplets using a droplet generator (e.g., Bio-Rad QX200).
4. PCR Amplification:
-
Carefully transfer the droplet emulsion to a 96-well PCR plate.
-
Seal the plate and perform thermal cycling with the following conditions:
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Enzyme deactivation: 98°C for 10 minutes
-
Hold: 4°C
-
5. Droplet Reading and Data Analysis:
-
Read the droplets in each well using a droplet reader (e.g., Bio-Rad QX200).
-
The software will count the number of positive (fluorescent) and negative droplets for each fluorophore.
-
The software automatically calculates the concentration (copies/µL) of the skipped and un-skipped transcripts based on Poisson statistics.
-
Calculate the percentage of exon skipping: % Exon Skipping = [Concentration of Skipped Transcript / (Concentration of Skipped Transcript + Concentration of Un-skipped Transcript)] x 100[7]
Conclusion
The choice of RT-PCR method for quantifying this compound-induced exon 53 skipping depends on the specific research question and available resources. While nested RT-PCR is a sensitive qualitative tool, ddPCR is recommended for accurate and reproducible absolute quantification, which is crucial for preclinical AON screening and for assessing the molecular effects in clinical trials.[1] qPCR offers a higher-throughput quantitative alternative, but care must be taken to account for potential overestimation of exon skipping levels. Adherence to detailed and standardized protocols is essential for generating reliable and comparable data in the development and evaluation of exon-skipping therapies for Duchenne muscular dystrophy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. This compound: a treatment option for Duchenne muscular dystrophy patients who are amenable to exon 53 skipping therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fig. 2, [Workflow of an exon skipping...]. - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for Dystrophin in Viltolarsen-Treated Myotubes
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is crucial for maintaining the structural integrity of muscle fibers.[1] Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligonucleotide developed to treat DMD patients with genetic mutations amenable to exon 53 skipping.[2][3] By binding to a specific sequence within exon 53 of the dystrophin pre-mRNA, this compound modifies the splicing process, causing exon 53 to be excluded from the mature mRNA.[3][4][5] This "skipping" of exon 53 can restore the reading frame of the dystrophin gene, leading to the production of a truncated but functional dystrophin protein.[2][4][6]
Immunofluorescence (IF) is a powerful technique used to visualize and quantify the restoration of dystrophin protein at its correct subcellular location, the sarcolemma (the muscle cell membrane).[1][7] This method offers high sensitivity for detecting even low levels of protein expression and provides crucial information on its localization within the cell.[7] In the context of this compound treatment, IF is a critical tool for assessing therapeutic efficacy by measuring the increase in dystrophin-positive muscle fibers.[7][8] This application note provides a detailed protocol for the immunofluorescent staining of dystrophin in human myotube cultures treated with this compound.
Mechanism of Action of this compound
This compound's therapeutic effect is achieved through a mechanism known as exon skipping. In patients with specific deletions in the dystrophin gene, the translational reading frame is disrupted, leading to a premature stop codon and the absence of functional dystrophin. This compound is designed to bind to exon 53 of the dystrophin pre-mRNA, which masks this exon from the splicing machinery.[5] As a result, exon 53 is skipped, and the remaining exons are joined together, restoring the reading frame and enabling the translation of a shorter, yet functional, dystrophin protein.[4][6]
Quantitative Data Summary
Clinical trials have demonstrated that this compound treatment leads to a significant increase in dystrophin protein levels in patients with DMD amenable to exon 53 skipping.[9][10][11] The following table summarizes key quantitative findings from a phase 2 clinical trial, showcasing the restoration of dystrophin as a percentage of normal levels, as measured by Western blot.
| Treatment Group | Mean Dystrophin Level (% of Normal) | Range of Dystrophin Level (% of Normal) | Patients with >2% of Normal Dystrophin |
| This compound (40 mg/kg/week) | 5.7% | 3.2% - 10.3% | 15/16 (94%) |
| This compound (80 mg/kg/week) | 5.9% | 1.1% - 14.4% | 14/16 (88%) |
| Data from a phase 2 clinical trial of this compound in boys with DMD.[9][12] |
Experimental Protocol: Immunofluorescence Staining of Dystrophin in Myotubes
This protocol details the in vitro treatment of human myotubes with this compound and the subsequent immunofluorescent staining to detect dystrophin expression.
Materials
-
Human skeletal myoblasts from a DMD patient with a mutation amenable to exon 53 skipping
-
Growth Medium (e.g., Skeletal Muscle Cell Growth Medium)
-
Differentiation Medium (e.g., DMEM with 2% horse serum)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or cold methanol)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibodies:
-
Anti-Dystrophin antibody (e.g., mouse monoclonal MANDYS106)
-
Anti-Spectrin or Anti-Laminin antibody (rabbit polyclonal, for sarcolemma visualization)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, fluorescently labeled (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, fluorescently labeled (e.g., Alexa Fluor 594)
-
-
Nuclear Stain (e.g., DAPI)
-
Antifade Mounting Medium
Experimental Workflow
Procedure
-
Cell Culture and Differentiation:
-
Culture human skeletal myoblasts in Growth Medium according to standard protocols.
-
Seed myoblasts onto glass coverslips in a multi-well plate.
-
Once cells reach approximately 80% confluency, switch to Differentiation Medium to induce myotube formation. Allow cells to differentiate for 5-7 days.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water.
-
Dilute this compound in Differentiation Medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the medium in the myotube-containing wells with the this compound-containing medium. Include an untreated control group.
-
Incubate for 48-72 hours.
-
-
Fixation and Permeabilization:
-
Gently wash the cells three times with PBS.
-
Fix the cells with cold acetone at -20°C for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[1]
-
Wash three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[1]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-dystrophin and anti-spectrin/laminin antibodies in Blocking Buffer to their optimal concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation:
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope, ensuring consistent settings (e.g., exposure time, gain) across all samples.[1]
-
The spectrin or laminin signal is used to identify the sarcolemma of the myotubes.[7][8]
-
Quantify the mean fluorescence intensity of the dystrophin signal specifically at the sarcolemma.[13]
-
Normalize the dystrophin intensity to the spectrin/laminin intensity to account for variations in staining and imaging.[1][13]
-
Compare the normalized dystrophin intensity between untreated and this compound-treated myotubes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is Viltepso's mechanism of action? [drugs.com]
- 7. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]
- 9. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMD: positive results of this compound confirmed over two years - Institut de Myologie [institut-myologie.org]
- 11. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 12. neurologylive.com [neurologylive.com]
- 13. Quantification of dystrophin immunofluorescence in dystrophinopathy muscle specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry for the Analysis of Viltolarsen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligonucleotide (PMO) designed for the treatment of Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping.[1][2] Its unique chemical structure, replacing the ribofuranosyl ring with a six-membered morpholino ring and the phosphodiester linkages with phosphorodiamidate linkages, renders it highly resistant to enzymatic degradation by endo- and exonucleases.[1][3] Consequently, this compound is metabolically stable and is primarily excreted unchanged in the urine.[1][4] In-vitro metabolism studies and clinical data have shown no detectable metabolites in plasma or urine.[3][4]
Therefore, the primary application of mass spectrometry in the analysis of this compound is for the quantitative determination of the parent drug in biological matrices to support pharmacokinetic and toxicokinetic studies. While the search for metabolites is a standard part of drug development, for this compound, the focus shifts to highly sensitive and robust quantification of the administered compound.
These application notes provide an overview of the mass spectrometry-based methodologies for the analysis of this compound, with a focus on quantification.
Quantitative Analysis of this compound using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological samples such as plasma and urine.[4] This technique offers high sensitivity, specificity, and a wide dynamic range, which are crucial for accurately determining drug concentrations.
Key Experimental Considerations
The analysis of oligonucleotides like this compound presents unique challenges due to their physicochemical properties:
-
High Polarity: this compound is highly hydrophilic, leading to poor retention on traditional reversed-phase chromatography columns.[5]
-
Negative Charge: The phosphorodiamidate backbone is negatively charged, which can lead to interactions with metal ions in the LC system and biological matrix components.[5]
-
Structural Similarity to Endogenous Molecules: While the morpholino backbone is distinct, care must be taken to avoid interference from endogenous nucleic acids.[5]
To address these challenges, specific analytical strategies are employed:
-
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This is a widely used technique for oligonucleotide analysis. It involves the addition of an ion-pairing agent to the mobile phase, which interacts with the negatively charged oligonucleotide, increasing its hydrophobicity and enabling retention on a reversed-phase column.[5][6]
-
Solid-Phase Extraction (SPE): SPE is a common sample preparation technique used to extract and concentrate this compound from complex biological matrices like plasma and urine, while removing interfering substances.[4][6]
-
High-Resolution Mass Spectrometry (HRMS): While triple quadrupole mass spectrometers are often used for quantification, HRMS can provide additional confidence in identification and can be used for metabolite profiling if necessary.[6][7][8]
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in human plasma. Specific parameters may require optimization based on the instrumentation and reagents available.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike Samples: Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank human plasma.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or another oligonucleotide with similar properties) to all samples, standards, and QCs.
-
Pre-treatment: Dilute plasma samples with a suitable buffer.
-
SPE Cartridge Conditioning: Condition a polymeric weak anion exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of buffers to remove plasma proteins and other interferences. A typical wash sequence might include an aqueous buffer followed by a low-percentage organic solvent wash.
-
Elution: Elute this compound from the cartridge using a high-pH or high-ionic-strength buffer, often containing an organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., triethylamine) and a counter-ion (e.g., hexafluoroisopropanol).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B.
-
Flow Rate: A flow rate suitable for the column dimensions.
-
Column Temperature: Typically elevated (e.g., 50-60 °C) to improve peak shape.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The selection of these transitions should be optimized for specificity and sensitivity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Data Presentation
The pharmacokinetic parameters of this compound are crucial for determining its dosing regimen and understanding its disposition in the body. The following table summarizes key pharmacokinetic data for this compound.
| Pharmacokinetic Parameter | Value | Reference |
| Elimination Half-Life | 2.5 hours (CV% 8) | [4] |
| Plasma Clearance | 217 mL/hr/kg (CV%=22) at 80 mg/kg dose | [4] |
| Volume of Distribution (steady-state) | 300 mL/kg (CV% 14) at 80 mg/kg dose | [3] |
| Plasma Protein Binding | 39% to 43% (not concentration-dependent) | [4] |
| Excretion | 92.0-93.1% of a single 80 mg/kg dose recovered unchanged in urine within 24 hours | [1] |
| Metabolism | No metabolites detected in plasma or urine | [4] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound Quantification by LC-MS/MS.
This compound Mechanism of Action: Exon Skipping
Caption: this compound's Mechanism of Action via Exon 53 Skipping.
Conclusion
The primary role of mass spectrometry in the context of this compound is for robust and sensitive quantification in biological matrices to support clinical pharmacology studies.[4] Due to its inherent metabolic stability as a phosphorodiamidate morpholino oligonucleotide, the identification of metabolites is not a primary analytical focus.[1][3] The methodologies outlined in these application notes provide a foundation for developing and validating LC-MS/MS assays for this compound, which are essential for its continued clinical development and therapeutic drug monitoring.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Evolving Role of this compound for Treatment of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. How to Analyze and Separate Oligonucleotides and Active Metabolites Using LC-MS/MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Identifying Oligonucleotide Impurities and Metabolites With High-Resolution Mass Spectrometry | Technology Networks [technologynetworks.com]
- 8. Oligonucleotide quantification and metabolite profiling by high-resolution and accurate mass spectrometry. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Delivery of Viltolarsen into Myoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viltolarsen (Viltepso®) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 53 skipping.[1][2][3] This therapeutic mechanism restores the reading frame of the dystrophin pre-mRNA, leading to the production of a truncated but functional dystrophin protein.[1][2] For in vitro studies aimed at evaluating the efficacy and mechanism of action of this compound, efficient delivery into myoblasts is crucial. This document provides detailed application notes and protocols for two common transfection methods: electroporation and lipid-based transfection. Additionally, it explores the concept of unassisted uptake, or gymnosis, of antisense oligonucleotides.
Transfection Methods for this compound Delivery
The neutral backbone of PMOs like this compound presents a challenge for cellular uptake compared to charged oligonucleotides, often resulting in poor gymnotic (unassisted) uptake.[4][5] Therefore, active delivery methods such as electroporation and lipid-based transfection are often necessary to achieve sufficient intracellular concentrations for therapeutic effect in vitro.
Comparison of Transfection Methods
The choice of transfection method can significantly impact transfection efficiency and cell viability. While direct comparative studies for this compound are limited, data from plasmid DNA and other PMO transfection studies in myoblasts can provide valuable insights.
| Transfection Method | Key Advantages | Key Disadvantages | Typical Transfection Efficiency (in myoblasts) | Cell Viability |
| Electroporation | High efficiency for various cell types, including primary cells.[6][7] Reproducible results.[7] | Requires specialized equipment. Can lead to lower cell viability.[8] | ~32.5% - 41.4% (with plasmid DNA)[8][9] | Can be low (<40%) without optimization[8] |
| Lipid-based Transfection | Simple to perform, does not require special equipment.[10] Generally higher cell viability compared to electroporation.[8] | Efficiency can be cell-type dependent. Reagent costs can be high. | ~32% - 40.9% (with plasmid DNA)[8][9] | Generally high (~80%)[8] |
| Gymnosis (Unassisted Uptake) | Does not require transfection reagents, less perturbation to cells.[11] | Very low efficiency for PMOs.[4][5] | Low[11] | High |
Experimental Protocols
Protocol 1: Electroporation of this compound into Myoblasts using Nucleofection
This protocol is adapted from a method for delivering PMOs to immortalized myoblasts using the Lonza Amaxa 4D-Nucleofector™ X unit.[6][7]
Materials:
-
Myoblasts (e.g., human primary myoblasts or immortalized cell lines)
-
This compound (or other PMO)
-
Lonza Amaxa 4D-Nucleofector™ X Unit
-
P3 Primary Cell 4D-Nucleofector™ X Kit (Lonza)
-
Myoblast growth medium (e.g., F10 Nutrient Mix with 20% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
6-well tissue culture plates
Procedure:
-
Cell Preparation:
-
Culture myoblasts to ~80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in myoblast growth medium and perform a cell count.
-
-
Nucleofection:
-
For each reaction, aliquot 0.5 x 10^6 to 1 x 10^6 myoblasts into a sterile microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 20 µL of P3 Primary Cell Nucleofector™ Solution.
-
Add this compound to the cell suspension at the desired final concentration (e.g., 5-20 µM).
-
Gently mix and transfer the entire suspension to a single well of a 16-well Nucleocuvette™ Strip.
-
Place the Nucleocuvette™ Strip into the 4D-Nucleofector™ X Unit and select the appropriate program (optimization may be required; consult the manufacturer's guidelines for myoblast programs).
-
Initiate the electroporation program.
-
-
Post-Electroporation Culture:
-
Immediately after nucleofection, add 80 µL of pre-warmed myoblast growth medium to each well of the Nucleocuvette™ Strip.
-
Gently resuspend the cells and transfer the entire volume to a pre-warmed 6-well plate containing 2 mL of myoblast growth medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Analyze for exon skipping or dystrophin expression at the desired time points (e.g., 24-72 hours post-transfection).
-
Protocol 2: Lipid-Based Transfection of this compound into Myoblasts
This protocol is based on recommendations for delivering PMOs into myoblasts using Lipofectamine™ reagents.[10][12]
Materials:
-
Myoblasts
-
This compound (or other PMO)
-
Lipofectamine™ 3000 or Lipofectamine™ 2000 Reagent (Thermo Fisher Scientific)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
Myoblast growth medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed myoblasts in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Complex Formation (per well of a 24-well plate):
-
This compound solution: Dilute the desired amount of this compound (e.g., to a final concentration of 10 µM) in 25 µL of Opti-MEM™.
-
Lipofectamine solution:
-
For Lipofectamine™ 3000: Gently mix 1.5 µL of Lipofectamine™ 3000 Reagent with 25 µL of Opti-MEM™. In a separate tube, add 1 µL of P3000™ Reagent to the diluted this compound.
-
For Lipofectamine™ 2000: Dilute 1 µL of Lipofectamine™ 2000 Reagent in 25 µL of Opti-MEM™.
-
-
Combine the diluted this compound and the diluted Lipofectamine™ reagent.
-
Incubate for 5-15 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the this compound-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours before analysis.
-
Visualizations
This compound Mechanism of Action: Exon Skipping
Caption: this compound binds to exon 53 of the dystrophin pre-mRNA, causing it to be skipped during splicing.
Experimental Workflow for this compound Delivery in Myoblasts
Caption: A generalized workflow for the delivery and analysis of this compound in myoblast cultures.
Cellular Uptake Pathways of PMOs in Myoblasts
Caption: Cellular uptake mechanisms for this compound (PMO) in myoblasts.
Conclusion
The successful in vitro delivery of this compound into myoblasts is a critical step for preclinical research and drug development. Both electroporation and lipid-based transfection have been shown to be effective methods for delivering PMOs into these cells. The choice between these methods will depend on the specific experimental goals, available resources, and the desired balance between transfection efficiency and cell viability. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively deliver this compound and other PMOs into myoblasts for the investigation of their therapeutic potential in Duchenne muscular dystrophy.
References
- 1. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [researchportal.murdoch.edu.au]
- 6. In Vitro Delivery of PMOs in Myoblasts by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Delivery of PMOs in Myoblasts by Electroporation - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sinapsa.org [sinapsa.org]
- 9. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of Viltolarsen and Analogous Exon-Skipping Oligonucleotides in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes and protocols are compiled to provide researchers with detailed methodologies for the in vivo delivery of PMOs in mouse models of DMD, based on published studies of analogous compounds. The provided protocols and data summaries can serve as a valuable resource for investigating the preclinical efficacy of novel exon-skipping therapies.
Mechanism of Action: Exon Skipping
Viltolarsen and other therapeutic PMOs function by binding to a specific sequence within a target exon of the dystrophin pre-mRNA.[3][6] This binding sterically hinders the splicing machinery from recognizing and including the targeted exon in the mature mRNA.[6][7] For DMD mutations that cause a frameshift, skipping a specific exon can restore the reading frame, leading to the translation of a shorter but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.[1][7]
Quantitative Data from Preclinical Studies
Toxicity of this compound in Mice
While efficacy data in mouse models is scarce, toxicity studies of this compound have been conducted in juvenile male CD-1 mice. The primary toxicity observed was renal toxicity at higher doses.
| Administration Route | Dosing Regimen | Mouse Strain | Highest No-Observed-Adverse-Effect Level (NOAEL) | Observed Toxicities at Higher Doses |
| Subcutaneous (SC) and Intravenous (IV) | Weekly injections from postnatal day (PND) 7 to 70 | CD-1 | 60 mg/kg | Renal tubular degeneration, basophilia, and vacuolation; chronic progressive nephropathy (at ≥240 mg/kg). |
Efficacy of Analogous PMOs in DMD Mouse Models
The following table summarizes the efficacy of other PMOs in the mdx mouse model, which can be used as a reference for designing studies with this compound.
| PMO Compound (Target) | Administration Route | Dosing Regimen | Mouse Model | Dystrophin Restoration (% of wild-type) | Functional Improvement |
| Eteplirsen/AVI-4658 (Exon 51) | Intravenous (IV) | 30 mg/kg/week for 24 weeks | mdx52 | ~1% | Not specified in the provided context. |
| PMO (Exon 23) | Intravenous (IV) | Single dose of 800 mg/kg | mdx | Not quantified in percentage. | Not specified in the provided context. |
| Peptide-conjugated PMO (Exon 23) | Intravenous (IV) | Single dose of 40 mg/kg | mdx | ~10% in skeletal muscle, 2% in heart | Improved performance on rotarod and grip strength tests.[8] |
| PMO with GF delivery (Exon 23) | Intravenous (IV) | 50 mg/kg/week for 3 weeks, then 50 mg/kg/month for 11 months | mdx | Up to 45% in peripheral muscles | Phenotypical rescue, improved mitochondrial biogenesis, and functional improvement.[9] |
Experimental Protocols
General Considerations for In Vivo PMO Delivery in Mice
-
Animal Model Selection: The choice of mouse model is critical. For exon 53 skipping, a humanized mouse model expressing the human DMD gene with a relevant mutation would be ideal. In the absence of such a model, researchers often use the mdx mouse (exon 23 mutation) or the mdx52 mouse (exon 52 deletion) to study the general efficacy of exon-skipping PMOs.
-
PMO Formulation: PMOs are typically dissolved in sterile saline or phosphate-buffered saline (PBS) for in vivo administration.
-
Administration Route: Systemic delivery is necessary to target muscles throughout the body. Intravenous (tail vein) and intraperitoneal injections are common routes. Subcutaneous injections have also been used.
-
Dosage and Schedule: Dosages can range widely, from 10 mg/kg to as high as 800 mg/kg depending on the PMO chemistry (e.g., unconjugated vs. peptide-conjugated) and the desired therapeutic effect. Weekly or bi-weekly injections are common treatment schedules.
Protocol 1: Systemic Delivery of a PMO via Intravenous Injection in mdx Mice
This protocol is based on methodologies described for analogous PMOs and can be adapted for this compound.
Materials:
-
mdx mice (typically 4-6 weeks of age)
-
PMO (e.g., this compound or a mouse-specific analogue)
-
Sterile 0.9% saline or PBS
-
Mouse restrainer
-
Insulin syringes with 28-30 gauge needles
-
Anesthetic (e.g., isoflurane) if required for restraint
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically dissolve the PMO in sterile saline to the desired concentration. For example, to achieve a dose of 40 mg/kg in a 20g mouse with an injection volume of 100 µL, the concentration should be 8 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the precise injection volume.
-
Place the mouse in a restrainer to expose the tail. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making injection easier.
-
-
Intravenous Injection:
-
Disinfect the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the PMO solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Follow the predetermined dosing schedule (e.g., weekly injections for 12-24 weeks).
-
Protocol 2: Assessment of Dystrophin Restoration
1. Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Dissect key muscles (e.g., tibialis anterior, gastrocnemius, quadriceps, diaphragm, and heart).
-
For immunohistochemistry, embed the fresh tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen. Store at -80°C.
-
For western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C.
2. Immunohistochemistry for Dystrophin:
-
Cryosection the frozen muscle tissue (8-10 µm thickness).
-
Fix the sections (e.g., with cold acetone or paraformaldehyde).
-
Block non-specific binding with a suitable blocking buffer (e.g., containing serum).
-
Incubate with a primary antibody against dystrophin (e.g., DYS1, DYS2).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope.
-
Quantify the percentage of dystrophin-positive fibers.
3. Western Blotting for Dystrophin:
-
Homogenize the frozen muscle tissue in a lysis buffer containing protease inhibitors.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
Separate a standardized amount of protein (e.g., 50 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against dystrophin.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the dystrophin band intensity relative to a loading control (e.g., α-actinin or vinculin) and compare to a wild-type control.
Experimental Workflow and Signaling Pathway Visualization
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. Highly efficient in vivo delivery of PMO into regenerating myotubes and rescue in laminin-α2 chain-null congenital muscular dystrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic administration of the antisense oligonucleotide NS-065/NCNP-01 for skipping of exon 53 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exon Skipping Therapy Using Phosphorodiamidate Morpholino Oligomers in the mdx52 Mouse Model of Duchenne Muscular Dystrophy | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A cell-penetrating peptide enhances delivery and efficacy of phosphorodiamidate morpholino oligomers in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Morpholino Oligomers in Hexose Elicits Long-Lasting Therapeutic Improvements in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Viltolarsen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viltolarsen (NS-065/NCNP-01) is an antisense phosphorodiamidate morpholino oligonucleotide (PMO) developed for the treatment of Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping. By binding to a specific sequence on the dystrophin pre-mRNA, this compound modifies the splicing process to exclude exon 53, thereby restoring the reading frame and enabling the production of a truncated, yet functional, dystrophin protein. Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen. These application notes provide a summary of the preclinical pharmacokinetic data and detailed experimental protocols for the analysis of this compound in animal models.
Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic properties of this compound have been evaluated in several animal species, primarily in mice and cynomolgus monkeys, following intravenous (IV) administration. The key findings from these studies are summarized below.
Plasma Pharmacokinetics in Mice
Repeat-dose studies were conducted in male CD-1 mice. The plasma exposure, as measured by the area under the concentration-time curve (AUC), is presented in Table 1.
Table 1: Plasma Exposure (AUC) of this compound in Male CD-1 Mice After Weekly Intravenous Administration
| Dose (mg/kg/week) | Study Duration | AUC (0-24 hr) on Day 175 (µg·hr/mL) |
| 60 | 26 weeks | 67.47 |
Data sourced from FDA nonclinical review documents.
Plasma Pharmacokinetics in Cynomolgus Monkeys
Single and repeat-dose pharmacokinetic studies were performed in male cynomolgus monkeys. A summary of the plasma exposure is provided in Table 2.
Table 2: Plasma Exposure (AUC) of this compound in Male Cynomolgus Monkeys After Weekly Intravenous Administration
| Dose (mg/kg/week) | Study Duration | AUC (0-24 hr) on Day 259 (µg·hr/mL) |
| 60 | 39 weeks | 261.1 |
Data sourced from FDA nonclinical review documents.
Single-Dose Pharmacokinetic Parameters in Rats and Monkeys
A summary of single-dose pharmacokinetic parameters in rats and monkeys is provided in Table 3.
Table 3: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats and Monkeys
| Species | Dose (mg/kg) | Cmax | AUC | T½ (hours) |
| Rat | 6 | Dose-proportional increase | Dose-proportional increase | 1.19 |
| 20 | Dose-proportional increase | Dose-proportional increase | 1.19 | |
| 60 | Dose-proportional increase | Dose-proportional increase | 10.5 | |
| Monkey | - | Dose-proportional increase | Dose-proportional increase | 1.7 - 3.5 |
Cmax and AUC increased with dose, and most increases were approximately proportional to the dose. Data sourced from a clinical study protocol summarizing preclinical findings.
Tissue Distribution in Cynomolgus Monkeys
Tissue distribution of radiolabeled this compound was assessed in male cynomolgus monkeys after a single intravenous dose and after multiple weekly doses. The results indicate significant distribution to the kidney, with much lower concentrations observed in skeletal muscle.
Table 4: Tissue Distribution of this compound in Male Cynomolgus Monkeys
| Dosing Regimen | Tissue | Peak Concentration (µg Eq/g) | Time to Peak |
| Single 20 mg/kg IV dose | Kidney Cortex | 461 | 24 hours post-dose |
| Skeletal Muscle | 5.81 - 7.41 | 0.25 hours post-dose | |
| Multiple 20 mg/kg/week IV doses for 8 weeks | Kidney Cortex | 819 | - |
| Skeletal Muscle | 0.331 - 0.479 | - |
µg Eq/g refers to microgram equivalents per gram of tissue. Data sourced from FDA nonclinical review documents.
Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical pharmacokinetic analysis of this compound.
Animal Models
-
Mouse Studies: Male CD-1 mice were used for repeat-dose toxicity and pharmacokinetic studies.
-
Monkey Studies: Male cynomolgus monkeys were utilized for single and repeat-dose pharmacokinetic and tissue distribution studies.
-
Rat Studies: Sprague-Dawley rats were used for single-dose pharmacokinetic studies.
Dosing and Administration
-
Route of Administration: this compound was administered via intravenous (IV) infusion.
-
Dosing Regimen:
-
Single-Dose Studies: A single IV dose was administered to assess initial pharmacokinetic parameters.
-
Repeat-Dose Studies: Weekly IV infusions were administered for durations of up to 26 weeks in mice and 39 weeks in monkeys to evaluate steady-state pharmacokinetics and potential accumulation.
-
Sample Collection and Processing
-
Blood/Plasma Collection:
-
Blood samples were collected from a suitable vessel (e.g., tail vein in mice, peripheral vein in monkeys) at predetermined time points post-dose.
-
Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma was separated by centrifugation at approximately 1500 x g for 10 minutes at 4°C.
-
Plasma samples were stored frozen at -70°C or below until analysis.
-
-
Tissue Collection (for distribution studies):
-
At scheduled time points after the final dose, animals were euthanized.
-
Tissues of interest (including kidney, liver, spleen, heart, skeletal muscle, etc.) were collected, weighed, and processed.
-
For studies with radiolabeled this compound, radioactivity in tissues was quantified.
-
Bioanalytical Method for this compound Quantification
An enzyme-linked immunosorbent assay (ELISA) was the validated method for the quantification of this compound in serum and plasma samples.
Protocol for this compound ELISA:
-
Plate Coating: High-binding 96-well microplates are coated with a capture antibody specific for this compound and incubated overnight at 4°C.
-
Washing: Plates are washed with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Plasma samples and this compound standards of known concentrations are added to the wells and incubated for 1-2 hours at room temperature to allow this compound to bind to the capture antibody.
-
Washing: Plates are washed to remove unbound sample components.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for this compound, is added to the wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature.
-
Washing: Plates are washed to remove unbound enzyme conjugate.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the plate is incubated in the dark until sufficient color development.
-
Reaction Stoppage: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of this compound in the unknown samples is then interpolated from this curve.
Tissue Distribution Study Using Radiolabeled this compound
-
Radiolabeling: this compound is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).
-
Dosing: Radiolabeled this compound is administered intravenously to the animals.
-
Tissue Collection: At various time points post-administration, animals are euthanized, and tissues are collected.
-
Sample Preparation: Tissues are homogenized.
-
Quantification of Radioactivity: The amount of radioactivity in each tissue homogenate is measured using a liquid scintillation counter or by quantitative whole-body autoradiography.
-
Data Analysis: The concentration of this compound equivalents in each tissue is calculated based on the measured radioactivity and the specific activity of the radiolabeled compound.
Visualizations
Application Notes and Protocols for Measuring Viltolarsen's Binding Affinity to DMD Pre-mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viltolarsen (NS-065/NCNP-01) is an antisense phosphorodiamidate morpholino oligomer (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping.[1][2] Its mechanism of action relies on binding to a specific sequence within exon 53 of the dystrophin (DMD) pre-messenger RNA (pre-mRNA). This binding event sterically blocks the splicing machinery, leading to the exclusion of exon 53 from the mature mRNA.[1][3][4][5] The resulting truncated, yet functional, dystrophin protein can ameliorate the severe muscle degeneration characteristic of DMD.
Quantifying the binding affinity of this compound to its target DMD pre-mRNA sequence is critical for understanding its therapeutic potency, optimizing dosage, and developing next-generation antisense oligonucleotides. This document provides detailed application notes and protocols for various biophysical and biochemical assays suitable for measuring this binding affinity.
Mechanism of Action: this compound-DMD Pre-mRNA Interaction
This compound's therapeutic effect is initiated by its direct binding to the target sequence on the DMD pre-mRNA. This interaction is a prerequisite for the subsequent modulation of splicing. The following diagram illustrates this fundamental mechanism.
Caption: this compound binds to DMD pre-mRNA, blocking exon 53 splicing.
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be obtained from the described assays to characterize the binding affinity of this compound for DMD pre-mRNA.
| Assay | Parameter(s) Measured | Typical Range of Values | Notes |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | nM to µM | Provides a complete thermodynamic profile of the binding interaction. |
| Surface Plasmon Resonance (SPR) | Association Rate Constant (ka), Dissociation Rate Constant (kd), Dissociation Constant (Kd) | ka: 103-107 M-1s-1kd: 10-5-10-2 s-1Kd: pM to µM | Offers real-time kinetic data in addition to affinity. |
| Microscale Thermophoresis (MST) | Dissociation Constant (Kd) | pM to mM | Requires a fluorescently labeled molecule and uses small sample volumes. |
| Fluorescence Polarization (FP) | Dissociation Constant (Kd), IC50 (in competition assays) | nM to µM | Homogeneous assay suitable for high-throughput screening. |
| Electrophoretic Mobility Shift Assay (EMSA) | Apparent Dissociation Constant (Kd) | nM to µM | A qualitative or semi-quantitative method for detecting binding. |
| Filter Binding Assay | Dissociation Constant (Kd) | nM to µM | A classic and straightforward method, often utilizing radiolabeled RNA. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and equipment.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of this compound is titrated into a solution containing the target DMD pre-mRNA sequence, and the resulting heat changes are measured to determine the binding affinity and thermodynamics.[6][7]
Experimental Workflow:
References
- 1. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and Thermodynamic Analyses of RNA–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Viltolarsen and Dystrophin Expression
This technical support resource is designed for researchers, scientists, and drug development professionals working with Viltolarsen for Duchenne Muscular Dystrophy (DMD). It provides troubleshooting guidance and answers to frequently asked questions regarding low dystrophin expression observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an antisense phosphorodiamidate morpholino oligonucleotide.[1] It is designed to bind to exon 53 of the dystrophin pre-mRNA, which masks this exon from the cellular splicing machinery.[2][3] This process, known as exon skipping, allows for the production of a shorter but still functional dystrophin protein in patients with DMD mutations amenable to exon 53 skipping.[1][2][3][4] This approach aims to convert a severe Duchenne phenotype into a milder Becker-like phenotype.[1]
Q2: What are the expected levels of dystrophin expression following this compound treatment in clinical trials?
Phase 2 clinical trials have shown that this compound treatment can significantly increase dystrophin levels. In one study, boys treated with this compound produced a mean of 5.7% (low dose) and 5.9% (high dose) of normal dystrophin levels after 24 weeks.[2][5] Notably, 88% of the boys in the study reached dystrophin levels greater than 3% of normal.[2][4] Another study reported a mean dystrophin level of 5.9% at the recommended 80 mg/kg/week dosage.[6]
Q3: My Western blot shows low or no dystrophin expression after this compound treatment. What are the potential causes?
Low or absent dystrophin expression in your experimental setup could be due to several factors, ranging from suboptimal treatment conditions to technical issues with the protein analysis. Potential causes include:
-
Suboptimal this compound dosage or treatment duration: Inadequate concentration or treatment time can lead to insufficient exon skipping and, consequently, low dystrophin production.
-
Inefficient this compound delivery: Problems with the delivery method could prevent the oligonucleotide from reaching the target muscle cells effectively.
-
Incorrect mutation type: this compound is only effective for DMD patients with mutations amenable to exon 53 skipping.[2][7]
-
Issues with muscle biopsy sample: The quality of the muscle biopsy, including handling and storage, can affect protein integrity.
-
Technical problems with the Western blot procedure: This can include issues with protein extraction, gel electrophoresis, antibody incubation, or signal detection.
Q4: How can I confirm that this compound is inducing exon 53 skipping in my cell or animal models?
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is the standard method to verify exon skipping at the RNA level.[8][9][10] You can design primers that flank exon 53 to amplify the region of interest. In a successful exon skipping experiment, you will observe a smaller PCR product corresponding to the transcript lacking exon 53, in addition to the larger product from the non-skipped transcript. Quantitative RT-PCR (qRT-PCR) can be used for a more precise measurement of exon skipping efficiency.[8]
Troubleshooting Guides
Low Dystrophin Expression by Western Blot
If you are observing lower-than-expected dystrophin levels in your Western blot analysis, follow this troubleshooting guide:
Table 1: Troubleshooting Low Dystrophin Expression in Western Blot
| Potential Problem | Recommended Action |
| Suboptimal this compound Treatment | - Verify the concentration and purity of your this compound stock. - Optimize the treatment duration and dosage based on literature recommendations. Phase 2 clinical trials used 40 mg/kg/wk and 80 mg/kg/wk.[11] - Ensure consistent administration of this compound.[12] |
| Incorrect Cell/Animal Model | - Confirm that the genetic mutation in your model is indeed amenable to exon 53 skipping. |
| Poor Sample Quality | - Ensure muscle biopsies are snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. - Use a robust protein extraction protocol with protease inhibitors to prevent degradation.[13] |
| Western Blot Technical Issues | - Protein Extraction: Use a lysis buffer optimized for large proteins like dystrophin.[14][15] - Gel Electrophoresis: Use a low-percentage Tris-acetate gel (e.g., 3-8% gradient) to resolve the large dystrophin protein.[14][15] - Antibody Incubation: Use a validated anti-dystrophin antibody at the recommended concentration and incubation time.[14][15] - Loading Control: Use a reliable loading control, such as sarcomeric α-actinin, to ensure equal protein loading.[14][15] - Positive Control: Include a positive control sample with known dystrophin expression (e.g., from a wild-type animal or a successfully treated sample). |
Inefficient Exon Skipping by RT-PCR
If your RT-PCR results show low or no exon 53 skipping, consider the following troubleshooting steps:
Table 2: Troubleshooting Inefficient Exon Skipping in RT-PCR
| Potential Problem | Recommended Action |
| Suboptimal this compound Treatment | - Refer to the "Suboptimal this compound Treatment" section in Table 1. |
| Poor RNA Quality | - Use an RNA extraction method that yields high-quality, intact RNA. Assess RNA integrity using a bioanalyzer or gel electrophoresis. |
| RT-PCR Technical Issues | - Primer Design: Ensure your primers are specific to the dystrophin transcript and flank exon 53.[10] - Reverse Transcription: Use a reliable reverse transcriptase and ensure optimal reaction conditions. - PCR Cycling Conditions: Optimize the annealing temperature and extension time for your specific primers and target sequence. - Positive Control: Include a positive control with known exon skipping to validate your RT-PCR setup. - Nested PCR: Consider using a nested PCR approach for increased sensitivity if the skipped transcript is rare.[9] |
Experimental Protocols
Western Blotting for Dystrophin Quantification
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Protein Extraction:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against dystrophin (e.g., ab15277 at 1 µg/mL) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
-
Quantification:
RT-PCR for Exon Skipping Analysis
This protocol provides a general framework for detecting exon 53 skipping.
-
RNA Extraction:
-
Extract total RNA from muscle tissue or cells using a commercial kit or a standard Trizol-based method.
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank exon 53. For example, a forward primer in exon 52 and a reverse primer in exon 54.
-
Use a PCR program with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis:
-
Run the PCR products on a 2% agarose gel.
-
Visualize the bands under UV light. The un-skipped product will be larger than the skipped product.
-
Visualizations
Caption: Mechanism of action of this compound in promoting exon 53 skipping.
Caption: Logical workflow for troubleshooting low dystrophin expression.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. NS Pharma Announces Positive Results from Phase 2 Study of this compound in DMD - Quest | Muscular Dystrophy Association [mdaquest.org]
- 5. neurologylive.com [neurologylive.com]
- 6. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Viltepso's mechanism of action? [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 11. worldduchenne.org [worldduchenne.org]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
Identifying and mitigating Viltolarsen off-target effects
Welcome to the technical support center for researchers working with Viltolarsen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an antisense phosphorodiamidate morpholino oligonucleotide (PMO) designed to treat Duchenne muscular dystrophy (DMD) in patients with specific genetic mutations.[1][2][3] Its mechanism of action is exon skipping.[1][4] this compound binds to exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), causing the cellular splicing machinery to skip this exon.[1][4] This restores the reading frame of the dystrophin mRNA, leading to the production of a truncated but partially functional dystrophin protein.[1][2][4]
Q2: What are the potential hybridization-dependent off-target effects of this compound?
Hybridization-dependent off-target effects occur when an antisense oligonucleotide like this compound binds to unintended RNA transcripts with partial sequence complementarity.[5][6] For splice-switching oligonucleotides like this compound, this could lead to unintended modulation of splicing of other pre-mRNAs. The likelihood of these events depends on the degree of complementarity between this compound and the off-target sequence.[5][6] While PMOs are designed for high specificity, the potential for off-target binding should be considered.[3]
Q3: What are potential hybridization-independent off-target effects?
Hybridization-independent off-target effects are not related to the specific sequence of the oligonucleotide. For some classes of antisense oligonucleotides, these can include immune stimulation or interactions with cellular proteins. However, the phosphorodiamidate morpholino oligomer (PMO) chemistry of this compound is designed to have reduced off-target interactions and a favorable safety profile.[3][7] Clinical trials have shown this compound to be generally well-tolerated, with most adverse events being mild in nature.[7][8]
Q4: Has renal toxicity been observed with this compound?
Renal toxicity was observed in animal studies with this compound.[9][10] However, kidney toxicity has not been a significant finding in human clinical trials.[9][11][12] Despite this, it is recommended that kidney function be monitored in patients receiving this compound as a precautionary measure, as has been observed with some other antisense oligonucleotides.[9][10]
Troubleshooting Guides
Problem: Unexpected changes in gene expression unrelated to dystrophin.
This could indicate potential hybridization-dependent off-target effects.
Solution:
-
In Silico Analysis: Perform a BLAST search of the this compound sequence against the transcriptome of your model system to identify potential off-target transcripts with partial complementarity.
-
Transcriptome Profiling: Use a global transcriptomic approach like RNA sequencing (RNA-seq) or microarray analysis to compare gene expression profiles of this compound-treated samples with controls.
-
Validation: Validate potential off-target hits from your transcriptomic analysis using quantitative real-time PCR (qRT-PCR).
Problem: Difficulty in predicting off-target effects based on sequence complementarity alone.
The prediction of off-target effects can be challenging, as factors beyond simple sequence homology can play a role.[6][13]
Solution:
-
Consider RNA Secondary Structure: The accessibility of a potential off-target site within an RNA's secondary structure can influence binding.
-
Experimental Verification: Rely on experimental data from transcriptome profiling to confirm or refute in silico predictions.
-
Dose-Response Analysis: Investigate if the observed off-target effect is dose-dependent. A true off-target effect is likely to show a dose-response relationship.
Experimental Protocols
Protocol 1: In Silico Prediction of Potential Off-Target Transcripts
-
Obtain this compound Sequence: The sequence for this compound is CCTCCGGTTCTGAAGGTGTT C.[4]
-
Select Database: Choose the appropriate RNA or transcript database for your model organism (e.g., human, mouse).
-
Perform BLASTn: Use the Basic Local Alignment Search Tool for nucleotides (BLASTn) with the this compound sequence as the query. Adjust parameters to allow for short sequence alignments and a certain number of mismatches.
-
Analyze Results: Rank the results based on sequence identity, alignment length, and the presence of mismatches or gaps. Pay close attention to transcripts with high similarity in the "seed" region of the oligonucleotide.
Protocol 2: Transcriptome Analysis via RNA Sequencing
-
Experimental Design:
-
Treatment Group: Cells or tissues treated with this compound at the desired concentration and duration.
-
Control Group 1 (Negative Control): Untreated cells or tissues.
-
Control Group 2 (Scrambled Oligonucleotide): Cells or tissues treated with a scrambled PMO of the same length and chemistry as this compound but with no known target in the model system's transcriptome. This helps to control for effects related to the oligonucleotide chemistry itself.
-
-
RNA Extraction: Isolate high-quality total RNA from all samples.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control groups.
-
Correlate the differentially expressed genes with the list of potential off-targets generated from the in silico analysis.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound On-Target Efficacy (Dystrophin Production) | Mean of 5.7% to 5.9% of normal dystrophin levels after 20-24 weeks of treatment. | [8][14] |
| Common Adverse Events in Clinical Trials | Upper respiratory tract infection, injection site reaction, cough, fever. | [8][10] |
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides | Semantic Scholar [semanticscholar.org]
- 7. Long-Term Functional Efficacy and Safety of this compound in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. jettfoundation.org [jettfoundation.org]
- 10. NS Pharma Reports on Results of VILTEPSO® (this compound) injection After Four Years of Treatment in Open-Label Extension Trial in Duchenne Muscular Dystrophy [prnewswire.com]
- 11. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
Viltolarsen Stability and Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of viltolarsen in experimental assays. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound is supplied as a sterile, preservative-free, aqueous solution. For long-term storage, it is recommended to keep the vials refrigerated at 2°C to 8°C (36°F to 46°F). It is crucial to not freeze the solution.[1][2][3]
Q2: How should I prepare and handle diluted this compound solutions for my experiments?
A2: Before dilution, allow the vial to reach room temperature. The solution should be mixed by gently inverting the vial 2-3 times; do not shake.[1] this compound is compatible with 0.9% sodium chloride (normal saline) for dilution.[2] If the prepared solution is not for immediate use, it can be stored at 2°C to 8°C for up to 24 hours. For solutions kept at room temperature (20°C to 26°C or 68°F to 79°F), they should be used within 6 hours, including the infusion or incubation time.[1][2]
Q3: Is this compound susceptible to degradation by nucleases?
A3: No, this compound belongs to the phosphorodiamidate morpholino oligomer (PMO) class of antisense oligonucleotides. Its unique backbone structure, where morpholino rings are connected by phosphorodiamidate linkages, makes it resistant to degradation by a wide range of nucleases and other hydrolases found in biological fluids like serum and plasma.[4][5][6][7][8]
Q4: What is the known metabolic stability of this compound?
A4: this compound is metabolically stable. In vitro and in vivo studies have shown that it is not significantly metabolized by liver enzymes, and no metabolites have been detected in plasma or urine.[1][2] It is primarily excreted unchanged in the urine.[1]
Q5: Are there any known chemical incompatibilities I should be aware of in a laboratory setting?
A5: While specific compatibility studies with a wide range of laboratory reagents are not extensively published, it is known that PMOs can be sensitive to acidic conditions (pH < 3).[9] It is advisable to maintain a physiological pH range (around 7.0 to 7.5) for solutions containing this compound to ensure its stability.[10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Poor cellular uptake.
-
Troubleshooting Step: this compound, being a neutral molecule, can have inefficient uptake into cells in vitro (gymnotic uptake). Consider using a transfection reagent suitable for oligonucleotides, such as Lipofectamine™, or electroporation to enhance delivery into the cells.[11]
-
-
Possible Cause 2: Degradation of this compound in the culture medium.
-
Troubleshooting Step: While this compound is stable in serum, prolonged incubation at 37°C in complex media could potentially lead to some degradation. Prepare fresh dilutions of this compound for each experiment and minimize the time the diluted solution is kept at room temperature.
-
-
Possible Cause 3: Incorrect target sequence or cell model.
-
Troubleshooting Step: Verify that the this compound sequence is complementary to the target exon 53 in your specific cell model. Ensure that the cell line you are using expresses the dystrophin gene with a mutation amenable to exon 53 skipping.[12]
-
Issue 2: Difficulty in resuspending lyophilized this compound.
-
Possible Cause 1: Moisture absorption.
-
Troubleshooting Step: If the lyophilized powder appears as a hard pellet instead of being fluffy, it may have absorbed moisture. To aid resuspension, add sterile, nuclease-free water and vortex thoroughly. If it remains difficult to dissolve, gentle heating at 37°C to 65°C for 5-10 minutes can be effective. For persistent issues, autoclaving on a liquid cycle may be considered.[12][13]
-
-
Possible Cause 2: High G-quadruplex forming potential.
-
Troubleshooting Step: Sequences with high guanine content can sometimes be challenging to resuspend. Follow the heating and vortexing steps mentioned above. It is also recommended to prepare stock solutions at a concentration of no more than 0.5 mM.[12]
-
Issue 3: Observing unexpected toxicity in cell cultures or animal models.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: High concentrations of antisense oligonucleotides can sometimes lead to off-target effects. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.[13]
-
-
Possible Cause 2: Aggregation of this compound.
-
Troubleshooting Step: Although not commonly reported for this compound, some modified oligonucleotides can aggregate, leading to toxicity. Visually inspect the resuspended solution for any precipitates. Gentle warming of the solution before use can help prevent aggregation.[13]
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Condition | This compound Concentrate (in vial) | Diluted this compound Solution |
| Storage Temperature | 2°C to 8°C (Refrigerated) | 2°C to 8°C (Refrigerated) or 20°C to 26°C (Room Temp) |
| Storage Duration | As per manufacturer's expiry date | Up to 24 hours (Refrigerated) or Up to 6 hours (Room Temp) |
| Special Instructions | Do not freeze. | Do not freeze. Use as soon as possible after preparation. |
Table 2: Known Stability Profile of this compound (a Phosphorodiamidate Morpholino Oligomer)
| Stress Condition | Stability/Degradation Profile | Recommended Precautions |
| Enzymatic (Nucleases) | Highly resistant to degradation. | No special precautions are typically needed regarding nuclease contamination. |
| Metabolic (In Vivo) | Metabolically stable, excreted unchanged. | Not applicable for in vitro assays. |
| Acidic pH (<3) | Susceptible to degradation. | Maintain solutions at a neutral pH (around 7.0-7.5). |
| Basic pH | Generally stable. | Avoid extreme basic conditions as a general precaution. |
| Elevated Temperature | Data on forced degradation at high temperatures is not publicly available. Long-term stability is established at refrigerated and room temperatures for specified durations. | Follow recommended storage and handling temperatures. For experimental purposes, stability at elevated temperatures should be empirically determined. |
| Oxidation | Specific data on oxidative degradation is not publicly available. | Avoid exposure to strong oxidizing agents unless it is a deliberate part of the experimental design. |
| Photostability | Specific photostability studies are not publicly available. | As a general precaution for oligonucleotides, protect solutions from prolonged exposure to direct light. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability under Stress Conditions
This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of this compound Samples:
-
Prepare a stock solution of this compound in nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Aliquot the stock solution for each stress condition to be tested.
-
-
Application of Stress Conditions:
-
Acidic/Basic Hydrolysis: Adjust the pH of the this compound solution to desired acidic (e.g., pH 1-3) and basic (e.g., pH 10-12) levels using HCl and NaOH, respectively. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Thermal Stress: Incubate this compound solutions at elevated temperatures (e.g., 50°C, 70°C, 90°C) for various time points.
-
Oxidative Stress: Treat the this compound solution with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature for a set duration.
-
Photostability: Expose the this compound solution to a controlled UV light source for a specific period. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, neutralize the pH of the acid/base-stressed samples.
-
Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
HPLC: Use a suitable column (e.g., reverse-phase or ion-exchange) to separate the intact this compound from any degradation products.
-
MS: Identify the mass of the parent compound and any new peaks corresponding to degradation products.
-
-
-
Data Interpretation:
-
Quantify the percentage of remaining intact this compound at each time point under each stress condition.
-
Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns from MS/MS analysis.
-
Visualizations
Caption: Workflow for assessing this compound stability under stress conditions.
Caption: Troubleshooting logic for this compound in cell-based assays.
References
- 1. publications.aap.org [publications.aap.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. DailyMed - VILTEPSO- this compound injection, solution [dailymed.nlm.nih.gov]
- 11. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Viltolarsen-Mediated Exon Skipping
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Viltolarsen. The information is designed to help address specific issues that may arise during experiments aimed at exon 53 skipping in Duchenne muscular dystrophy (DMD).
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected exon 53 skipping efficiency in our patient-derived myotube cultures after this compound treatment. What are the potential causes?
A1: Suboptimal exon 53 skipping efficiency in vitro can be attributed to several factors:
-
Suboptimal this compound Concentration or Purity: Ensure the correct concentration of this compound is used and that its integrity has been maintained during storage and handling.
-
Inefficient Cellular Uptake: Phosphorodiamidate morpholino oligomers (PMOs) like this compound have neutral chemistry and may exhibit variable uptake in different cell lines.[1][2] Established cancer cell lines, for instance, have shown poor uptake.[1]
-
Cell Culture Conditions: The differentiation state and health of the myotubes can impact their ability to take up and respond to this compound. Myotube formation is a critical period for PMO uptake.[3]
-
Assay Sensitivity: The method used to quantify exon skipping (e.g., RT-PCR) may not be sensitive enough to detect small changes.
Q2: Dystrophin protein levels in our experimental model are not correlating with the observed exon skipping efficiency. Why might this be the case?
A2: A discrepancy between exon skipping and dystrophin protein levels can occur due to:
-
Inefficient Translation of the Skipped Transcript: The presence of the exon-skipped mRNA does not guarantee efficient translation into a functional dystrophin protein.
-
Protein Degradation: The truncated dystrophin protein may be unstable and subject to rapid degradation.
-
Limitations of Quantification Methods: Western blotting and immunofluorescence, while common, have limitations in precision and specificity, especially at low expression levels.[4][5] Mass spectrometry offers a more accurate quantification method.[4][6]
-
Timing of Analysis: There may be a lag between the detection of exon skipping at the RNA level and the accumulation of dystrophin protein.
Q3: We are seeing significant variability in this compound response across different patient-derived cell lines. What could explain this heterogeneity?
A3: Patient-specific factors can lead to variable responses to this compound:
-
Genetic Background: The specific DMD mutation, even if amenable to exon 53 skipping, could influence the efficiency of the process.[7] Allelic heterogeneity is a known source of clinical variability.[8]
-
Cellular Heterogeneity: Even within a single culture, there can be a heterogeneous population of cells with varying uptake capabilities.[2]
-
Alternative Splicing: Natural variations in pre-mRNA splicing patterns near exon 53 could potentially interfere with this compound binding.
Q4: Can we enhance the cellular uptake of this compound in our in vitro experiments?
A4: Yes, various strategies can be employed to improve the delivery of PMOs like this compound:
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to arginine-rich CPPs has been shown to significantly enhance cellular uptake and antisense activity.[9][10][11]
-
Transduction Enhancers: Reagents like polybrene can be used to increase the efficiency of delivery into cells.
-
Optimization of Delivery Conditions: Factors such as decreasing serum in the media during treatment can improve uptake.
Troubleshooting Guides
Issue 1: Suboptimal Exon 53 Skipping
If you are observing lower than expected exon 53 skipping, follow this troubleshooting workflow:
Troubleshooting Workflow for Suboptimal Exon Skipping
Caption: Troubleshooting workflow for suboptimal exon skipping.
Quantitative Data from this compound Clinical Trials (for reference)
| Parameter | Low Dose (40 mg/kg/week) | High Dose (80 mg/kg/week) | Reference |
| Mean Dystrophin Level (% of normal) | 5.7% (range: 3.2-10.3%) | 5.9% (range: 1.1-14.4%) | [12][13] |
| Mean Change in Time to Stand (seconds) | -0.19 s | -0.19 s (combined groups) | [12][13] |
| Mean Change in 10m Walk/Run (m/s) | 0.23 m/s | 0.23 m/s (combined groups) | [12][13] |
| Mean Change in 6-Minute Walk Test (meters) | 28.9 m | 28.9 m (combined groups) | [12][13] |
This data is from a Phase 2 study and should be used as a general benchmark.
Issue 2: Poor Correlation Between Exon Skipping and Dystrophin Protein Levels
Use the following guide to investigate discrepancies between RNA and protein-level results:
Experimental Workflow for Investigating RNA-Protein Discrepancy
Caption: Workflow to address RNA-protein level discrepancies.
Experimental Protocols
Protocol 1: Quantification of Exon 53 Skipping by Nested RT-PCR
This protocol is adapted for the analysis of exon skipping in patient-derived myotubes.
Methodology:
-
RNA Extraction: Isolate total RNA from treated and untreated myotube cultures using a standard Trizol-based method.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA using random hexamer primers and a reverse transcriptase kit.
-
First Round PCR:
-
Use primers flanking exon 53 of the human dystrophin gene.
-
Perform an initial 20-25 cycles of PCR.
-
-
Second Round (Nested) PCR:
-
Use 1 µl of the first-round PCR product as a template.
-
Use a nested set of primers internal to the first-round primers.
-
Perform 25-30 cycles of PCR.
-
-
Gel Electrophoresis:
-
Run the nested PCR products on a 2% agarose gel.
-
The un-skipped product will be a larger band, while the exon 53-skipped product will be a smaller, predictable size.
-
-
Quantification:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Exon skipping efficiency (%) = (Intensity of skipped band / (Intensity of skipped band + Intensity of un-skipped band)) * 100.
-
For more precise quantification, consider using digital droplet PCR (ddPCR).[14]
Protocol 2: Quantification of Dystrophin Protein by Western Blot
Methodology:
-
Protein Extraction: Lyse myotube pellets in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE:
-
Load 30-50 µg of total protein per lane on a 3-8% Tris-Acetate gradient gel.
-
Include a positive control (healthy human muscle lysate) and a negative control (untreated patient cell lysate).
-
-
Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against dystrophin (e.g., DYS1, DYS2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization and Quantification:
-
Strip and re-probe the membrane for a loading control (e.g., α-actinin or vinculin).
-
Quantify band intensities and normalize the dystrophin signal to the loading control. Express results relative to the healthy control.
-
For absolute quantification, mass spectrometry-based methods are recommended.[4][6]
Signaling Pathways and Mechanisms
This compound Mechanism of Action: Exon Skipping
This compound is an antisense oligonucleotide that binds to a specific sequence within exon 53 of the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery from recognizing and including exon 53 in the mature mRNA. The resulting mRNA, lacking exon 53, restores the reading frame, allowing for the translation of a shorter but partially functional dystrophin protein.
This compound-Mediated Exon Skipping Pathway
Caption: Mechanism of this compound-mediated exon 53 skipping.
References
- 1. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient in vivo delivery of PMO into regenerating myotubes and rescue in laminin-α2 chain-null congenital muscular dystrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantification of dystrophin protein in human muscle biopsies using parallel reaction monitoring (PRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Quantification of Dystrophin in Human Muscle Biopsies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular uptake of antisense morpholino oligomers conjugated to arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cell-penetrating peptide enhances delivery and efficacy of phosphorodiamidate morpholino oligomers in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Synthesis of Cell-Penetrating Peptide Conjugates of PMO Toward Exon Skipping Enhancement in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Viltolarsen Experimentation Technical Support Center
Welcome to the Viltolarsen Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound (Viltepso®). Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to support the successful scaling up of your this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphorodiamidate morpholino oligomer (PMO), a type of antisense oligonucleotide.[1][2][3] It is designed to bind to a specific sequence on exon 53 of the dystrophin pre-messenger RNA (pre-mRNA) in patients with Duchenne muscular dystrophy (DMD) who have a mutation amenable to exon 53 skipping.[2][3][4] This binding blocks the cellular machinery from including exon 53 during mRNA splicing. The exclusion of exon 53 restores the reading frame of the dystrophin mRNA, allowing for the translation of a shorter but still functional dystrophin protein.[1][2][5]
Q2: What is the recommended dosage of this compound in preclinical and clinical settings?
A2: In clinical trials, this compound has been administered at doses of 40 mg/kg/week and 80 mg/kg/week via intravenous infusion.[3][4] Preclinical studies in animal models, such as the mdx mouse, have used a range of doses to establish a therapeutic window.[6] Juvenile animal toxicology studies in mice have been conducted with weekly intravenous doses up to 1000 mg/kg.[6]
Q3: What level of dystrophin expression can be expected with this compound treatment?
Q4: What are the known challenges associated with scaling up antisense oligonucleotide (ASO) therapies like this compound?
A4: Scaling up ASO therapies presents several challenges, including:
-
Manufacturing: Solid-phase synthesis, a common method for ASO production, can be difficult and costly to scale up for large quantities while maintaining purity and consistency.[10]
-
Delivery: Efficient delivery of ASOs to target tissues, particularly muscle, is a significant hurdle. As neutrally charged molecules, PMOs like this compound have low cellular uptake and require strategies to enhance delivery.
-
Variability in Response: There is often patient-to-patient and even muscle-to-muscle variability in the levels of dystrophin restoration.[11]
-
Immunogenicity: There is a potential for the body to mount an immune response against the ASO, although this has been less of a concern with PMO chemistry.
Q5: How should this compound be stored and handled for experimental use?
A5: this compound for injection is a sterile, preservative-free aqueous solution. It should be stored at 2°C to 8°C (36°F to 46°F) and protected from freezing. For administration, the solution may need to be diluted in 0.9% sodium chloride. The diluted solution is stable for a limited time at room temperature and under refrigeration. Always refer to the specific product information for detailed storage and handling instructions.[12]
Troubleshooting Guides
Low Dystrophin Expression
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Dose | Perform a dose-response study in your model system to determine the optimal concentration for dystrophin restoration.[13] |
| Inefficient Delivery to Target Cells/Tissues | For in vitro studies, consider using transfection reagents to improve PMO uptake. For in vivo studies, ensure the route and method of administration are appropriate for targeting muscle tissue. Explore advanced delivery methods like cell-penetrating peptides or nanoparticle formulations if necessary. |
| Issues with Dystrophin Quantification | Verify the accuracy and sensitivity of your dystrophin detection method. Use standardized protocols for Western blotting and immunohistochemistry, including appropriate controls and normalization strategies.[14][15][16] Consider using multiple methods for confirmation (e.g., Western blot and mass spectrometry).[4] |
| High Variability in Animal Studies | Ensure consistent administration of this compound. Account for factors such as age, weight, and disease progression in your animal model, as these can influence treatment response.[11] |
| "Leaky" Mutations | Some DMD mutations are "leaky," meaning they produce low levels of dystrophin naturally. This can affect the perceived increase in dystrophin after treatment. It is important to establish baseline dystrophin levels in your model before starting the experiment.[17] |
High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Formulation/Preparation | Develop and adhere to a strict Standard Operating Procedure (SOP) for preparing this compound for each experiment. Ensure accurate dilution and mixing. |
| Variable Administration Technique (in vivo) | Standardize the injection procedure, including the site of injection, volume, and rate of administration. Ensure all personnel are properly trained. |
| Differences in Animal Cohorts | Use age- and weight-matched animals for your study groups. Randomize animals to treatment and control groups to minimize bias. |
| Tissue Collection and Processing Artifacts | Follow a consistent protocol for tissue harvesting and processing. Ensure proper freezing and storage of muscle samples to prevent protein degradation.[18] |
| Assay Performance | Run appropriate controls and standards with every assay to monitor for variability. Use validated and standardized protocols for all analytical methods.[14][19] |
Quantitative Data Summary
Table 1: this compound Clinical Trial Dystrophin Expression Data
| Study Phase | Dosage | Mean Dystrophin Level (% of Normal) | Reference |
| Phase 2 | 40 mg/kg/week | 5.7% | [4] |
| Phase 2 | 80 mg/kg/week | 5.9% | [4] |
| Phase 1/2 (Japan) | 80 mg/kg/week | 4.8% | [20] |
Table 2: Preclinical this compound Dose-Ranging Study in Juvenile Mice
| Dose Group | Key Observations | Reference |
| 60 mg/kg/week | No adverse effects observed (NOAEL) | [6] |
| > 60 mg/kg/week | Increases in kidney weight and basophilic granules in the tubular epithelium | [6] |
| 1000 mg/kg/week | Increased BUN, creatinine, and cystatin C, indicative of nephrotoxicity | [6] |
Experimental Protocols
Protocol 1: In Vivo this compound Administration in mdx Mice
-
Animal Model: Use mdx mice, a common model for DMD. Age- and weight-match animals for all experimental groups.
-
This compound Preparation:
-
This compound is supplied as a 50 mg/mL solution in physiological saline.[6]
-
For intravenous (IV) administration, the required dose can be drawn directly. If dilution is necessary for smaller volumes, use sterile 0.9% sodium chloride.
-
-
Administration:
-
Endpoint Analysis:
-
At the end of the study period, euthanize the mice and collect muscle tissue (e.g., gastrocnemius, tibialis anterior, diaphragm, heart).
-
Process a portion of the tissue for RNA analysis (RT-PCR to confirm exon skipping) and the remainder for protein analysis (Western blot or immunohistochemistry for dystrophin quantification).
-
Flash-freeze tissue for protein analysis in liquid nitrogen-cooled isopentane and store at -80°C.
-
Protocol 2: Dystrophin Quantification by Western Blot
-
Sample Preparation:
-
Homogenize frozen muscle tissue in a suitable lysis buffer.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose membrane. A wet transfer at 300 mA for 18 hours at 4°C is recommended for large proteins.[19]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate with a primary antibody against dystrophin (e.g., Abcam ab15277 at 1 µg/mL) overnight at 4°C.[14]
-
Incubate with a loading control antibody (e.g., α-actinin) for normalization.[14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Use a chemiluminescent substrate for detection.
-
Quantify band intensity using densitometry software (e.g., ImageJ).[19]
-
Normalize the dystrophin signal to the loading control and calculate the percentage of normal dystrophin expression using the standard curve.
-
Visualizations
Caption: this compound's mechanism of action to restore dystrophin protein production.
Caption: Troubleshooting workflow for low dystrophin expression in this compound experiments.
References
- 1. This compound: From Preclinical Studies to FDA Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Evolving Role of this compound for Treatment of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 9. NS Pharma Reports on Results of VILTEPSO® (this compound) injection After Four Years of Treatment in Open-Label Extension Trial in Duchenne Muscular Dystrophy [prnewswire.com]
- 10. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exon skipping restores dystrophin expression, but fails to prevent disease progression in later stage dystrophic dko mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Pre-clinical dose-escalation studies establish a therapeutic range for U7snRNA-mediated DMD exon 2 skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Webinar: Dystrophin Quantification in Preclinical and Clinical Settings [labroots.com]
- 17. Targeted Exon Skipping to Address “Leaky” Mutations in the Dystrophin Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. device.report [device.report]
- 19. fda.gov [fda.gov]
- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Viltolarsen In Vitro Technical Support Center: A Guide to Minimizing Cytotoxicity
Welcome to the Viltolarsen In Vitro Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential cytotoxic effects of this compound in experimental settings. This center offers troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an antisense phosphorodiamidate morpholino oligonucleotide (PMO). Its primary mechanism of action is to bind to a specific site on the dystrophin pre-mRNA, inducing the skipping of exon 53 during the splicing process.[1][2] This allows for the production of a truncated, yet functional, dystrophin protein in individuals with Duchenne muscular dystrophy (DMD) who have specific genetic mutations amenable to this exon skipping.[1][2][3]
Q2: Is this compound known to be cytotoxic in vitro?
A2: Clinical studies have generally shown this compound to be well-tolerated with a favorable safety profile, with most adverse events reported as mild to moderate.[2][4][5][6][7][8] However, as with any therapeutic agent, in vitro experiments may reveal concentration-dependent effects on cell viability. It is crucial to determine the optimal concentration that maximizes exon-skipping efficacy while minimizing any potential cytotoxic effects in your specific cell model.
Q3: What are the common causes of cytotoxicity in antisense oligonucleotide experiments?
A3: Cytotoxicity in antisense oligonucleotide experiments can arise from several factors, including:
-
Off-target effects: The oligonucleotide may bind to unintended RNA sequences, leading to the disruption of normal cellular processes.
-
Delivery method: Transfection reagents or electroporation can themselves be cytotoxic if not optimized for the specific cell type.
-
Oligonucleotide concentration: High concentrations of oligonucleotides can lead to cellular stress and apoptosis.
-
Contaminants: Impurities from the synthesis process can contribute to cytotoxicity.
Q4: What are the key signaling pathways potentially involved in antisense oligonucleotide-induced cytotoxicity?
A4: While specific pathways for this compound are not extensively detailed in public literature, studies on other antisense oligonucleotides suggest the involvement of apoptosis. This can be initiated through the activation of caspase-8, leading to a cascade involving the activation of executioner caspases like caspase-3.[9][10][11][12] The B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of apoptosis, can also be modulated by antisense oligonucleotides.[10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations and narrow down to the lowest effective concentration that shows significant exon skipping with minimal impact on cell viability. |
| Cytotoxicity from the delivery method. | Optimize the delivery protocol. If using a transfection reagent, perform a titration to find the lowest effective concentration of the reagent. Compare different delivery methods, such as various lipid-based reagents or electroporation, for their efficiency and impact on cell viability.[13][14][15] | |
| Off-target effects of this compound. | Use appropriate negative controls, such as a scrambled-sequence morpholino, to distinguish between sequence-specific effects and non-specific toxicity. | |
| Inconsistent Exon Skipping Efficiency | Suboptimal this compound concentration. | Re-evaluate the dose-response curve for exon skipping to ensure you are working within the optimal range. |
| Inefficient delivery into cells. | Verify the efficiency of your delivery method using a fluorescently labeled control morpholino and microscopy. Optimize the cell density and the concentration of the delivery reagent. | |
| Issues with RT-PCR analysis. | Ensure the quality and integrity of your RNA samples. Design and validate primers that specifically amplify the skipped and unskipped transcripts. | |
| Difficulty in Reproducing Results | Variation in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. |
| Variability in reagent preparation. | Prepare fresh dilutions of this compound and delivery reagents for each experiment. Ensure thorough mixing of all components. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
DMD patient-derived myoblasts or other suitable cell line
-
This compound
-
Control morpholino (scrambled sequence)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the control morpholino in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the oligonucleotides. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
-
Materials:
-
DMD patient-derived myoblasts or other suitable cell line
-
This compound
-
Control morpholino (scrambled sequence)
-
Cell culture medium
-
LDH assay kit
-
96-well plates
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Include a positive control for maximum LDH release by lysing a set of untreated cells.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
-
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
DMD patient-derived myoblasts or other suitable cell line
-
This compound
-
Control morpholino (scrambled sequence)
-
Cell culture medium
-
Caspase-Glo® 3/7 Assay System or similar
-
96-well plates (white-walled for luminescence)
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol, using a white-walled 96-well plate.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the caspase-glo reagent according to the manufacturer's instructions.
-
Add the caspase-glo reagent to each well.
-
Mix gently and incubate at room temperature for the recommended time (e.g., 30-60 minutes).
-
Measure the luminescence using a microplate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
-
Quantitative Data Summary
While specific in vitro cytotoxicity data for this compound is not extensively available in the public domain, the following table provides a template for how to present such data once generated through the protocols described above.
Table 1: Effect of this compound on Myoblast Viability (Hypothetical Data)
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Caspase-3/7 Activity (RLU) |
| 0 (Untreated Control) | 100 ± 5.2 | 5.1 ± 1.2 | 1500 ± 210 |
| 1 | 98.2 ± 4.8 | 6.3 ± 1.5 | 1650 ± 250 |
| 10 | 95.5 ± 6.1 | 8.9 ± 2.1 | 2100 ± 300 |
| 50 | 88.7 ± 7.3 | 15.4 ± 3.5 | 4500 ± 550 |
| 100 | 75.3 ± 8.9 | 28.6 ± 4.8 | 8200 ± 980 |
Data are presented as mean ± standard deviation from three independent experiments. RLU = Relative Luminescence Units
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound's in vitro cytotoxicity.
Troubleshooting Logic for High Cell Death
Caption: Troubleshooting flowchart for addressing high cell death.
Potential Apoptotic Signaling Pathway
Caption: Putative signaling pathways in ASO-induced apoptosis.
References
- 1. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. This compound: a treatment option for Duchenne muscular dystrophy patients who are amenable to exon 53 skipping therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nspharma.com [nspharma.com]
- 9. An Antisense Oligonucleotide Drug Targeting miR-21 Induces H1650 Apoptosis and Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 [mdpi.com]
- 12. Antisense oligonucleotide targeting Livin induces apoptosis of human bladder cancer cell via a mechanism involving caspase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [researchportal.murdoch.edu.au]
Validation & Comparative
Preclinical Efficacy Showdown: Viltolarsen vs. Golodirsen in Duchenne Muscular Dystrophy Models
A Comparative Guide for Researchers and Drug Development Professionals
Viltolarsen (Viltepso®) and Golodirsen (Vyondys 53®) are two approved antisense oligonucleotides designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 53 skipping. Both drugs are phosphorodiamidate morpholino oligomers (PMOs) that bind to the dystrophin pre-mRNA, leading to the exclusion of exon 53 during splicing. This process restores the reading frame and allows for the production of a truncated, yet functional, dystrophin protein. While both therapies target the same genetic subgroup of DMD, which accounts for approximately 8% of the patient population, their preclinical and clinical development has yielded distinct efficacy profiles. This guide provides a detailed comparison of their preclinical efficacy, supported by experimental data and methodologies, to inform the research and drug development community.
Mechanism of Action: Exon 53 Skipping
Both this compound and Golodirsen employ an exon skipping strategy to address the underlying genetic defect in a subset of DMD patients. By masking specific sequences on exon 53 of the dystrophin pre-messenger RNA (pre-mRNA), these PMOs prevent the splicing machinery from including this exon in the final messenger RNA (mRNA). This targeted exclusion can restore the translational reading frame, leading to the synthesis of a shorter but functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy (BMD).
Preclinical Efficacy Comparison
It is important to note that no head-to-head preclinical studies directly comparing this compound and Golodirsen have been published. The following data is compiled from separate studies, and direct comparison should be approached with caution due to potential differences in experimental conditions, models, and analytical methods.
This compound: Preclinical Data
This compound was developed by Nippon Shinyaku and the National Center of Neurology and Psychiatry (NCNP) in Japan. Preclinical studies for this compound have been conducted in various models, including DMD patient-derived cells and the canine model of DMD.
Table 1: Preclinical Efficacy of this compound
| Experimental System | Assay | Key Findings | Reference |
| DMD Patient-Derived Fibroblasts (MyoD-transduced) | Western Blot | Dystrophin detected up to 10 µmol/L after 3 days of treatment. | [1] |
| DMD Patient-Derived Fibroblasts (MyoD-transduced) | RT-PCR | Exon 53 skipping sustained above 30% for 1 week after a single transfection. | [1] |
| DMD Dog Model (Canine X-linked Muscular Dystrophy) | Immunohistochemistry | Dose-dependent increase in dystrophin-positive fibers. | [2][3] |
| DMD Dog Model (Canine X-linked Muscular Dystrophy) | Western Blot | Restoration of dystrophin protein expression. | [2][3] |
Golodirsen: Preclinical Data
Golodirsen was developed by Sarepta Therapeutics. Preclinical evaluation of Golodirsen has been performed in in vitro and in vivo models, including patient-derived cells and animal models of DMD.
Table 2: Preclinical Efficacy of Golodirsen
| Experimental System | Assay | Key Findings | Reference |
| DMD Patient-Derived Myotubes | Taqman RT-qPCR | Mean exon 53 skipping efficiency of 54.50% (range: 13% - 86.16%). | [4] |
| Animal Models | Not specified in detail in publicly available preclinical data | Led to the initiation of clinical trials based on demonstrated exon skipping and dystrophin production. |
Experimental Protocols
The following sections detail the general methodologies used for the key experiments cited in the preclinical evaluation of exon-skipping therapies.
Quantification of Exon Skipping
The efficiency of exon skipping is a critical measure of an antisense oligonucleotide's activity. Reverse transcription-polymerase chain reaction (RT-PCR) based methods are commonly employed.
Protocol: RT-PCR and Quantitative Real-Time PCR (qRT-PCR) for Exon Skipping
-
RNA Extraction: Total RNA is isolated from treated and untreated cells or muscle tissue using a suitable RNA extraction kit (e.g., TRIzol reagent or column-based kits). The quality and quantity of RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification:
-
For semi-quantitative analysis: PCR is performed using primers flanking the target exon (exon 53). The PCR products are then resolved on an agarose gel. The relative intensity of the bands corresponding to the skipped and unskipped transcripts is quantified using densitometry software (e.g., ImageJ).
-
For quantitative analysis (qRT-PCR): TaqMan assays are designed with probes specific for the skipped and unskipped transcripts. The relative expression of the skipped transcript is calculated using the delta-delta Ct method, normalized to a housekeeping gene.
-
-
Digital Droplet PCR (ddPCR): For more precise quantification, ddPCR can be used. This method partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for absolute quantification of the number of skipped and unskipped transcripts.
Dystrophin Protein Quantification
The ultimate goal of exon skipping therapy is to restore dystrophin protein expression. Western blotting and immunofluorescence are the standard methods for its quantification and localization.
Protocol: Western Blotting for Dystrophin Quantification
-
Protein Extraction: Total protein is extracted from muscle biopsies using a lysis buffer containing protease inhibitors. The protein concentration is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: A specific amount of protein (typically 20-50 µg) is denatured and separated by size on a large format sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. A normal muscle sample is run as a positive control.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the C-terminus of dystrophin.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
-
The signal is visualized using a chemiluminescent substrate and captured on X-ray film or a digital imager.
-
-
Quantification: The intensity of the dystrophin band is quantified using densitometry and normalized to a loading control (e.g., α-actinin or vinculin). The dystrophin level in the treated sample is expressed as a percentage of the normal control.
Protocol: Immunofluorescence for Dystrophin Localization
-
Tissue Sectioning: Frozen muscle biopsy samples are sectioned using a cryostat.
-
Staining:
-
The sections are fixed and permeabilized.
-
Non-specific binding is blocked using a blocking solution.
-
Sections are incubated with a primary antibody against dystrophin.
-
A fluorescently labeled secondary antibody is used for detection.
-
The sections are co-stained with an antibody against a sarcolemmal marker (e.g., spectrin or laminin) to delineate the muscle fiber membrane.
-
Nuclei are counterstained with DAPI.
-
-
Imaging: The stained sections are imaged using a fluorescence or confocal microscope.
-
Analysis: The percentage of dystrophin-positive fibers and the intensity of dystrophin staining at the sarcolemma are quantified using image analysis software.
Summary of Preclinical Findings
Based on the available, albeit limited, preclinical data, both this compound and Golodirsen have demonstrated the ability to induce exon 53 skipping and restore dystrophin protein expression in in vitro and in vivo models of Duchenne muscular dystrophy.
-
This compound has shown dose-dependent exon skipping and dystrophin restoration in both patient-derived cells and a large animal model (DMD dog). Quantitative in vitro data indicates sustained exon skipping and detectable dystrophin protein.
-
Golodirsen has demonstrated high in vitro exon skipping efficiency in DMD patient-derived myotubes. While specific quantitative preclinical in vivo data is less detailed in the public domain, its progression to successful clinical trials implies a robust preclinical package.
The lack of direct comparative preclinical studies makes it challenging to definitively conclude superior efficacy for one agent over the other. Differences in the reported dystrophin levels from their respective clinical trials (with this compound generally showing a higher percentage of normal dystrophin) may be attributable to various factors, including the specific molecular design of the PMOs, the dosing regimens used, and the analytical methods employed for quantification. Future preclinical studies employing a head-to-head comparison in standardized models would be invaluable for a more definitive assessment of their relative potency.
References
- 1. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How does Golodirsencompare with other treatments for duchenne muscular dystrophy? [synapse.patsnap.com]
- 3. dovepress.com [dovepress.com]
- 4. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Exon 53 Skipping Drugs: Viltolarsen vs. Golodirsen
In the landscape of therapeutic interventions for Duchenne muscular dystrophy (DMD), exon-skipping drugs have emerged as a promising strategy to restore dystrophin production. For patients with DMD mutations amenable to exon 53 skipping, two prominent antisense oligonucleotides, Viltolarsen (Viltepso®) and Golodirsen (Vyondys 53®), are available. This guide provides a detailed comparative analysis of these two therapies, focusing on their performance, underlying clinical trial data, and the experimental protocols used to evaluate their efficacy and safety. This objective comparison is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Restoring the Reading Frame
Both this compound and Golodirsen are phosphorodiamidate morpholino oligomers (PMOs) designed to bind to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene.[1] This binding masks exon 53 from the cellular splicing machinery, leading to its exclusion from the final messenger RNA (mRNA). By "skipping" exon 53, the disrupted reading frame of the dystrophin gene is restored, enabling the production of a truncated but partially functional dystrophin protein.[1] This conversion of a severe DMD phenotype to a milder, Becker-like muscular dystrophy phenotype at the molecular level is the fundamental therapeutic goal.
Mechanism of Action for Exon 53 Skipping Drugs.
Comparative Efficacy and Safety Data
The clinical development of this compound and Golodirsen has been supported by Phase 2 and Phase 3 clinical trials. The following tables summarize the key efficacy and safety data from these studies. It is important to note that direct head-to-head comparative trials have not been conducted.
Table 1: Dystrophin Production
| Parameter | This compound | Golodirsen |
| Study | Phase 2 (NCT02740972)[2] | Phase 1/2 (NCT02310906)[3] |
| Dosage | 40 or 80 mg/kg/week[2] | 30 mg/kg/week[3] |
| Mean Dystrophin Level (% of normal) | 5.7% (40 mg/kg) and 5.9% (80 mg/kg) from baseline of 0.3%-0.6%[2] | 1.019% from a baseline of 0.095%[3] |
| % of Patients with >3% Dystrophin | 88%[2] | Not Reported |
| Method of Quantification | Western Blot[2] | Western Blot[3] |
Table 2: Functional Outcomes
| Parameter | This compound | Golodirsen |
| Study | Phase 2 Extension (NCT03167255)[4] / Phase 3 RACER53 (NCT04060199)[5] | Phase 1/2 (NCT02310906)[3] |
| Time to Stand from Supine (TTSTAND) | Stabilization of motor function over 2 years and slowing of progression over the following 2 years compared to historical controls.[4] The Phase 3 RACER53 trial did not show a statistically significant difference between the this compound and placebo groups for the primary endpoint of TTSTAND velocity at 48 weeks.[5] | Not reported as a primary outcome in the Phase 1/2 trial. |
| 6-Minute Walk Test (6MWT) | In the Phase 2 trial, this compound-treated participants showed a mean increase of 28.9 meters at week 25, compared to a mean decrease of 65.3 meters in the natural history control group.[2] | In the Phase 1/2 trial, the mean decline from baseline in 6MWT distance was 99.0 meters at 3 years, which compared favorably to an estimated decline of 181.4 meters in an external control group.[3] |
Table 3: Safety Profile
| Parameter | This compound | Golodirsen |
| Common Adverse Events | Cough, common cold, nasal congestion, bruising, joint pain, diarrhea, and vomiting.[2] | Diarrhea, vomiting, cough, rhinitis, nasopharyngitis, and pyrexia. |
| Serious Adverse Events | No serious adverse events reported in the Phase 2 trial.[2] | No safety-related discontinuations or deaths in the Phase 1/2 trial.[3] |
Experimental Protocols
A critical aspect of evaluating and comparing clinical trial data is understanding the methodologies employed. Below are detailed descriptions of the key experimental protocols used in the clinical trials for this compound and Golodirsen.
Dystrophin Quantification
Western Blot Analysis
-
Objective: To quantify the amount of dystrophin protein in muscle biopsy samples.
-
Protocol:
-
Sample Preparation: Muscle biopsy samples are solubilized in a lysis buffer to extract total protein.
-
Protein Quantification: The total protein concentration of the lysate is determined.
-
Gel Electrophoresis: A standardized amount of total protein (e.g., 25 µg) is loaded onto a polyacrylamide gel and separated by size via electrophoresis.[6]
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to dystrophin, followed by a secondary antibody conjugated to a detectable marker.
-
Detection and Quantification: The signal from the dystrophin band is detected and quantified relative to a loading control (e.g., α-actinin) and a reference standard of normal dystrophin levels.[7]
-
Immunohistochemistry (IHC)
-
Objective: To visualize the localization of dystrophin protein within the muscle fibers.
-
Protocol:
-
Sectioning: Frozen muscle biopsy samples are cut into thin sections (e.g., 7 µm) and mounted on slides.[8]
-
Antibody Staining: The sections are incubated with a primary antibody against dystrophin, followed by a fluorescently labeled secondary antibody. Often, a co-stain for a sarcolemmal marker like spectrin is included.[9]
-
Imaging: The stained sections are imaged using fluorescence microscopy.
-
Analysis: The percentage of dystrophin-positive fibers and the intensity of the staining at the sarcolemma are quantified.[9]
-
Functional Assessments
6-Minute Walk Test (6MWT)
-
Objective: To assess endurance and walking ability.
-
Protocol:
-
Course: A flat, indoor corridor of a specified length (e.g., 25 meters) is used.[10]
-
Instructions: Patients are instructed to walk as far as they can in 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary, but the timer continues.[11]
-
Encouragement: Standardized phrases of encouragement are given at regular intervals.[11]
-
Measurement: The total distance walked in 6 minutes is recorded.
-
Time to Stand (TTSTAND) from Supine
-
Objective: To measure the time it takes for a patient to rise from a lying position to a standing position.
-
Protocol:
-
Starting Position: The patient lies flat on their back on the floor.
-
Instruction: On a "go" command, the patient is instructed to stand up as quickly as possible.
-
Timing: The time from the "go" command until the patient is standing upright is measured with a stopwatch.[12]
-
Velocity: The time is often converted to a velocity (rises per second).[5]
-
Visualizing the Clinical Trial Process and Drug Comparison
To further aid in the understanding of the clinical evaluation process and the key attributes of each drug, the following diagrams are provided.
Representative Clinical Trial Workflow for Exon Skipping Drugs.
Comparative Overview of this compound and Golodirsen.
Conclusion
This compound and Golodirsen represent significant advancements in the treatment of Duchenne muscular dystrophy for patients with mutations amenable to exon 53 skipping. Both drugs have demonstrated the ability to increase dystrophin production, albeit to different levels in their respective clinical trials. Functional outcome data suggest a potential clinical benefit, although the recent results from the this compound Phase 3 confirmatory trial highlight the complexities of demonstrating functional improvement in this patient population.
For researchers and clinicians, the choice between these therapies may be influenced by a variety of factors, including the specific details of the clinical trial data, safety profiles, and individual patient characteristics. This guide provides a foundational comparison to aid in the critical evaluation of these important therapeutic options. Further long-term data and potentially direct comparative studies will be invaluable in further elucidating the relative merits of each drug.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. fda.gov [fda.gov]
- 9. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6 Minute Walk Test in Duchenne MD Patients with Different Mutations: 12 Month Changes | PLOS One [journals.plos.org]
- 11. neuropt.org [neuropt.org]
- 12. Timed Rise from Floor as a Predictor of Disease Progression in Duchenne Muscular Dystrophy: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Viltolarsen's Mechanism of Action with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Viltolarsen, an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD), and the use of CRISPR-Cas9 gene editing to validate its mechanism of action and as a potential therapeutic alternative. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying biological pathways and experimental workflows.
This compound's Mechanism of Action and the Role of CRISPR-Cas9
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein.[1] this compound is an antisense phosphorodiamidate morpholino oligonucleotide designed to bind to exon 53 of the dystrophin pre-mRNA.[2] This binding masks the exon from the cellular splicing machinery, causing it to be "skipped" and excluded from the mature mRNA. For patients with specific mutations, such as deletions of exons 45-52, this restores the reading frame, allowing for the production of a truncated but functional dystrophin protein.[1][3]
The CRISPR-Cas9 system offers a powerful tool for validating this compound's mechanism of action by mimicking its exon-skipping effect at the genomic level. By designing guide RNAs (gRNAs) that target the splice sites of exon 53, the Cas9 nuclease can introduce insertions or deletions (indels) that disrupt the splicing signals, leading to the permanent exclusion of exon 53 from the dystrophin transcript. This allows for a direct comparison of the functional consequences of exon 53 skipping at the DNA versus the RNA level.
Comparative Analysis of Therapeutic Approaches
Here, we compare this compound with a CRISPR-Cas9-based approach for exon 53 skipping and with Golodirsen, another FDA-approved antisense oligonucleotide targeting the same exon.
Table 1: Comparison of this compound, CRISPR-Cas9, and Golodirsen for Exon 53 Skipping
| Feature | This compound (Viltepso) | CRISPR-Cas9 | Golodirsen (Vyondys 53) |
| Mechanism of Action | Antisense oligonucleotide-mediated pre-mRNA splice modification | gRNA-guided DNA cleavage and non-homologous end joining | Antisense oligonucleotide-mediated pre-mRNA splice modification |
| Target Molecule | pre-mRNA | Genomic DNA | pre-mRNA |
| Effect | Transient exon skipping | Permanent exon skipping | Transient exon skipping |
| Dystrophin Restoration (Clinical/Preclinical Data) | ~5.9% of normal levels in patients[4] | Up to 50% of wild-type levels in mdx mice (for exon 23) | ~1.0% of normal levels in patients[5] |
| Administration | Weekly intravenous infusion | Potential for single administration (preclinical) | Weekly intravenous infusion |
| Potential Off-Target Effects | Hybridization to unintended RNA sequences | Cleavage at unintended genomic sites | Hybridization to unintended RNA sequences |
| FDA Approval Status | Accelerated Approval | Investigational | Accelerated Approval |
Note: Dystrophin restoration levels for CRISPR-Cas9 are from preclinical mouse models targeting a different exon and may not be directly comparable to clinical data for this compound and Golodirsen.
Experimental Protocols
To validate the mechanism of action and quantify the efficacy of exon-skipping therapies, the following experimental protocols are essential.
RT-PCR Analysis of Dystrophin Exon Skipping
This protocol details the detection and semi-quantification of exon 53 skipping in patient-derived myoblasts treated with this compound or edited with CRISPR-Cas9.
Materials:
-
Treated or edited myoblast cell culture
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase kit
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Primers flanking exon 53 of the human dystrophin gene
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
RNA Extraction: Isolate total RNA from treated/edited and control myoblasts according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
PCR Amplification:
-
Set up a PCR reaction with primers designed to anneal to exons flanking exon 53 (e.g., exon 51 and exon 54).
-
Use the following PCR cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 58-62°C (primer-dependent) for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2% agarose gel.
-
Visualize the bands under UV light. The presence of a shorter band in the treated/edited samples compared to the control indicates successful exon 53 skipping.
-
-
Quantification (Optional): Densitometry analysis of the gel bands can provide a semi-quantitative measure of the ratio of skipped to un-skipped transcripts.
Western Blot for Dystrophin Protein Quantification
This protocol describes the quantification of dystrophin protein levels in muscle cell lysates.
Materials:
-
Muscle cell lysates from treated/edited and control cells
-
Protein extraction buffer (RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (large format, low percentage acrylamide)
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dystrophin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the myoblasts in protein extraction buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 30-50 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel until adequate separation of high molecular weight proteins is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a chemiluminescence detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., total protein stain or a housekeeping protein).
-
Visualizing the Pathways and Workflows
This compound's Mechanism of Action
Caption: this compound binds to exon 53 of the dystrophin pre-mRNA, leading to its exclusion during splicing.
CRISPR-Cas9 Workflow for Validating Exon Skipping
Caption: Experimental workflow for using CRISPR-Cas9 to validate this compound's mechanism of action.
Logical Comparison of Therapeutic Strategies
Caption: A logical diagram comparing the antisense oligonucleotide and CRISPR-Cas9 approaches for DMD.
References
- 1. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Restoration of the Dystrophin Gene Reading Frame and Protein Structure in DMD Myoblasts Using the CinDel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prime editing strategies to mediate exon skipping in DMD gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting DMD exon 53? [synapse.patsnap.com]
- 5. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Viltolarsen Efficacy in Different DMD Patient-Derived Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Viltolarsen, an antisense oligonucleotide for the treatment of Duchenne Muscular Dystrophy (DMD), in various patient-derived cell models. The performance of this compound is compared with Golodirsen, another approved exon 53 skipping therapy. This document is intended to serve as a resource for researchers and scientists in the field of neuromuscular disorders and drug development, offering a summary of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Efficacy of Exon 53 Skipping Oligonucleotides in DMD Patient-Derived Cells
The following tables summarize the quantitative data from in vitro studies evaluating the efficacy of this compound and Golodirsen in restoring dystrophin expression in DMD patient-derived cells.
| Drug | Cell Type | Concentration | Exon 53 Skipping Efficiency (%) | Dystrophin Protein Level (% of Normal) | Source |
| This compound | MyoD-transduced fibroblasts from 2 DMD patients | 10 µmol/L | >30% sustained for 1 week after a 1-hour transfection | Up to 10 µmol/L of dystrophin detected by Western blot | |
| This compound | Patient-derived immortalized myotubes | Not specified | 75.2% (as determined by RT-PCR) | Not specified | |
| Golodirsen | MyoD-transfected fibroblasts from DMD patients | Not specified | Significant increase in exon 53 skipping | Increase in dystrophin protein expression (mean of 1.019% of normal in a clinical study) |
Experimental Protocols
Culture and Differentiation of DMD Patient-Derived Myoblasts
This protocol outlines the standard procedure for culturing and differentiating patient-derived myoblasts into myotubes, a crucial step for in vitro drug efficacy studies.
-
Cell Seeding: Plate DMD patient-derived myoblasts in skeletal muscle cell growth medium (supplemented with 5% Supplement Mix, 10% fetal bovine serum, 1% GlutaMax, and antibiotics) in 6-well plates.
-
Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.
-
Initiation of Differentiation: To induce differentiation into myotubes, replace the growth medium with a differentiation medium (DMEM supplemented with 2% horse serum).
-
Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Successful differentiation is characterized by the fusion of myoblasts into multinucleated myotubes.
-
Drug Treatment: Once mature myotubes have formed, introduce the antisense oligonucleotide (e.g., this compound or Golodirsen) into the culture medium at the desired concentrations. The treatment duration can vary depending on the experimental design.
Dystrophin Protein Quantification by Western Blotting
This protocol provides a method for quantifying the amount of dystrophin protein in treated myotube cultures.
-
Protein Extraction: Lyse the treated myotubes using a lysis buffer (e.g., 4.4 mM Tris, 9% sodium dodecyl sulfate, 4% glycerol, 5% β-mercaptoethanol) to extract total protein.
-
Protein Quantification: Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (typically 25 µg) from each sample onto a 3%–8% tris-acetate gradient gel for SDS-PAGE to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the C-terminus of dystrophin (e.g., Abcam ab15277) at a concentration of 1 µg/mL.
-
Wash the membrane with TBS-T and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein such as α-actinin or GAPDH.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the intensity of the dystrophin band and normalize it to the intensity of the loading control band. Dystrophin levels are typically expressed as a percentage of the level in a healthy control sample.
-
Exon Skipping Efficiency Assessment by RT-PCR
This protocol details the steps to measure the percentage of DMD transcripts in which exon 53 has been successfully skipped.
-
RNA Extraction: Isolate total RNA from the treated myotubes using a commercial RNA extraction kit (e.g., RNeasy Mini Kit).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., SuperScript™ IV First-Strand Synthesis System).
-
Nested PCR:
-
First Round PCR: Perform an initial PCR amplification using primers that flank exon 53 (e.g., forward primer in exon 48 and reverse primer in exon 54).
-
Second Round PCR: Use the product from the first round as a template for a second PCR with primers located closer to exon 53 (e.g., forward primer in exon 49 and reverse primer in exon 53). This nested approach increases the specificity of the amplification.
-
-
Gel Electrophoresis and Analysis:
-
Separate the PCR products on an agarose gel.
-
Visualize the bands corresponding to the un-skipped (containing exon 53) and skipped (lacking exon 53) transcripts.
-
Quantify the intensity of each band using gel densitometry software.
-
Calculate the exon skipping efficiency as the percentage of the skipped transcript relative to the total (skipped + un-skipped) transcripts.
-
-
Quantitative Real-Time PCR (qRT-PCR) (Alternative Method): For a more quantitative assessment, use TaqMan-based qRT-PCR assays with probes specifically designed to detect the skipped and un-skipped transcripts.
Visualizing Mechanisms and Workflows
Experimental workflow for evaluating exon skipping drugs.
Restored Dystrophin and the DAPC signaling pathway.
Assessing Viltolarsen's Long-Term Functional Efficacy in Animal Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of Duchenne muscular dystrophy (DMD) therapies, understanding the preclinical performance of novel treatments is paramount. This guide provides a comparative assessment of the long-term functional outcomes of Viltolarsen in animal models, contextualized with data from a relevant alternative, Golodirsen. Both are phosphorodiamidate morpholino oligomers (PMOs) designed to induce exon 53 skipping in the dystrophin gene, offering a targeted therapeutic approach for a subset of DMD patients.
Mechanism of Action: Exon Skipping
This compound and Golodirsen are antisense oligonucleotides that bind to a specific sequence on the dystrophin pre-messenger RNA (pre-mRNA). This binding masks exon 53 from the cellular splicing machinery, leading to its exclusion from the final mRNA transcript. For patients with DMD mutations amenable to exon 53 skipping, this process restores the reading frame, allowing for the production of a shorter but still functional dystrophin protein.
Foundational Preclinical Evidence in the Canine DMD Model
The cornerstone preclinical study that paved the way for this compound's development was conducted by Yokota et al. (2009) in a beagle model of DMD (canine X-linked muscular dystrophy).[1] This study utilized a cocktail of PMOs to induce multi-exon skipping (exons 6-9) to restore the dystrophin reading frame in these animals. While not specific to exon 53, this study provided the crucial proof-of-concept for systemic PMO therapy in a large animal model that more closely recapitulates human DMD than murine models.
Experimental Workflow
Quantitative Data Summary
| Outcome Measure | Control (Untreated DMD Dogs) | PMO Cocktail Treated DMD Dogs | Key Findings | Reference |
| Dystrophin Expression (Western Blot) | Absent | ~26% of normal levels (average) | Significant restoration of dystrophin protein in skeletal muscles. | [1] |
| Timed Running Test (15-foot run) | Progressive increase in run time | Improved or stabilized run times | Indication of functional improvement and disease modification. | [1] |
| Muscle Histology (H&E Staining) | Marked inflammation, necrosis, and fibrosis | Reduced inflammatory signals and muscle degeneration | Amelioration of dystrophic pathology in muscle tissue. | [1] |
| Magnetic Resonance Imaging (MRI) | Evidence of inflammation | Reduced inflammatory signals | Non-invasive confirmation of reduced muscle inflammation. | [1] |
Preclinical Data on Exon 53 Skipping PMOs
While the foundational canine study used a multi-exon skipping approach, subsequent research has focused on PMOs specifically targeting exon 53.
This compound (NS-065/NCNP-01)
Preclinical development of this compound involved extensive in vitro screening to identify the optimal PMO sequence for exon 53 skipping. These studies demonstrated a dose-dependent increase in exon skipping and subsequent dystrophin protein restoration in DMD patient-derived cells.
Golodirsen (SRP-4053)
Similarly, preclinical assessments for Golodirsen demonstrated its ability to induce exon 53 skipping and restore dystrophin expression. Preclinical toxicology studies in animals were also conducted to support its clinical development.
Direct comparative preclinical data on the long-term functional outcomes of this compound and Golodirsen in the same animal model is limited in the public domain. However, the foundational work in the canine model provides strong evidence for the potential of PMO-based therapies to ameliorate the dystrophic phenotype.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the assessment of PMO therapies in DMD animal models.
Timed Running Test (Canine Model)
-
Objective: To assess overall mobility and muscle function.
-
Procedure:
-
Dogs are trained to run a set distance (e.g., 15 feet) on a non-slip surface.
-
The time taken to cover the distance is recorded using a stopwatch.
-
Multiple trials are conducted, and the average time is calculated.
-
Tests are performed at baseline and at regular intervals throughout the treatment period.
-
-
Data Analysis: Changes in run time from baseline are compared between treated and control groups.[1]
Histological Analysis of Muscle Tissue
-
Objective: To evaluate the microscopic structure of muscle tissue and assess the extent of dystrophic pathology.
-
Procedure:
-
Muscle biopsies are obtained from a relevant muscle (e.g., biceps femoris).
-
The tissue is flash-frozen in liquid nitrogen-cooled isopentane.
-
Cryosections (e.g., 10 µm thick) are prepared.
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei, cytoplasm, and connective tissue.
-
Immunohistochemistry is performed using antibodies against dystrophin to assess protein restoration and localization at the sarcolemma.
-
-
Data Analysis: The extent of inflammation, necrosis, fibrosis, and the percentage of dystrophin-positive fibers are quantified.[1]
Western Blot for Dystrophin Quantification
-
Objective: To quantify the amount of dystrophin protein in muscle tissue.
-
Procedure:
-
Total protein is extracted from muscle biopsy samples.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., nitrocellulose).
-
The membrane is incubated with a primary antibody specific for dystrophin.
-
A secondary antibody conjugated to a detection enzyme is then added.
-
The signal is visualized and quantified using densitometry.
-
-
Data Analysis: Dystrophin levels in treated animals are compared to those in untreated and healthy control animals, often expressed as a percentage of normal levels.[1]
Conclusion
The preclinical development of this compound is rooted in compelling evidence from the canine DMD model, which demonstrated that systemic administration of PMOs can lead to widespread dystrophin restoration and functional improvement. While direct, long-term comparative functional data between this compound and Golodirsen in the same animal model are not extensively published, the available preclinical data for both compounds supported their advancement into clinical trials. The experimental protocols outlined in this guide provide a framework for the rigorous assessment of novel exon-skipping therapies in relevant animal models, which is essential for their successful translation to the clinic. Researchers and drug developers should consider these foundational studies and methodologies when evaluating and designing future preclinical programs for DMD.
References
Viltolarsen's Safety Profile: A Comparative Analysis with Other Phosphorodiamidate Morpholino Oligomers
This guide provides a comprehensive comparison of the safety profile of Viltolarsen against other approved phosphorodiamidate morpholino oligomers (PMOs) for the treatment of Duchenne muscular dystrophy (DMD), namely Eteplirsen, Golodirsen, and Casimersen. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the adverse events reported in clinical trials and the methodologies used for safety assessment.
Comparative Safety Analysis of PMOs
The safety profiles of this compound and other approved PMOs are generally considered comparable, with most adverse events being mild to moderate in severity.[1][2][3][4] Renal toxicity has been identified as a potential risk for the PMO class of drugs in nonclinical studies; however, serious renal adverse events have not been frequently reported in clinical trials for these specific drugs.[5][6][7]
Quantitative Summary of Treatment-Emergent Adverse Events
The following table summarizes the most frequently reported treatment-emergent adverse events (TEAEs) in clinical trials for this compound, Golodirsen, Casimersen, and Eteplirsen. It is important to note that direct comparison of frequencies across different trials can be challenging due to variations in study design, patient populations, and duration of treatment.
| Adverse Event | This compound (Phase 2)[2][8] | Golodirsen (vs. Placebo)[9] | Casimersen (vs. Placebo)[6] | Eteplirsen (PROMOVI Trial)[3][10] |
| Respiratory, Thoracic and Mediastinal Disorders | ||||
| Cough | Common | 27% (Placebo: 19%) | ≥20% (Placebo: <15%) | Common |
| Nasopharyngitis | Common | 27% (Placebo: 14%) | - | - |
| Upper Respiratory Tract Infection | - | - | ≥20% (Placebo: <15%) | - |
| Oropharyngeal Pain | - | - | ≥20% (Placebo: <15%) | - |
| Nervous System Disorders | ||||
| Headache | - | 41% (Placebo: 10%) | ≥20% (Placebo: <15%) | 19.0% (infusion-related) |
| Gastrointestinal Disorders | ||||
| Vomiting | Common | 27% (Placebo: 19%) | - | 16.5% (infusion-related) |
| Abdominal Pain | - | 27% (Placebo: 10%) | - | - |
| Nausea | - | 20% (Placebo: 10%) | - | - |
| Diarrhea | Common | - | - | - |
| General Disorders and Administration Site Conditions | ||||
| Pyrexia (Fever) | - | 41% (Placebo: 14%) | ≥20% (Placebo: <15%) | - |
| Injury, Poisoning and Procedural Complications | ||||
| Fall | - | 29% (Placebo: 19%) | - | - |
| Musculoskeletal and Connective Tissue Disorders | ||||
| Arthralgia (Joint Pain) | Common | - | ≥20% (Placebo: <15%) | - |
| Skin and Subcutaneous Tissue Disorders | ||||
| Rash | Common | - | - | - |
| Bruising | Common | - | - | - |
| Infections and Infestations | ||||
| Insect Bite | Common | - | - | - |
Note: "Common" indicates that the adverse event was reported as frequently occurring, but a specific percentage was not provided in the cited source. Dashes (-) indicate that the adverse event was not listed among the most common in the available literature.
Experimental Protocols for Safety Assessment
The safety and tolerability of PMOs in clinical trials are evaluated through a standardized set of procedures. These protocols are designed to proactively monitor, identify, and manage any potential adverse effects of the treatment.
Standard Safety Monitoring in PMO Clinical Trials
-
Adverse Event (AE) Monitoring: All adverse events, whether observed by the investigator or reported by the participant, are recorded throughout the study. AEs are classified based on their severity (mild, moderate, or severe) and their perceived relationship to the study drug.[1][2][11]
-
Vital Signs: Regular monitoring of vital signs, including heart rate, blood pressure, respiratory rate, and body temperature, is conducted at specified intervals during the trial.[1][11]
-
Physical Examinations: Comprehensive physical examinations are performed at baseline and periodically throughout the study to assess the overall health of the participants.[1][11]
-
Clinical Laboratory Evaluations: A panel of laboratory tests is conducted at regular intervals to monitor various physiological functions. This typically includes:
-
Hematology: Complete blood count with differential to assess for any effects on blood cells.[12]
-
Serum Chemistry: Evaluation of electrolytes, renal function (e.g., creatinine, BUN), and liver function (e.g., ALT, AST).[12]
-
Urinalysis: To monitor for proteinuria and other signs of renal toxicity.[12]
-
-
Cardiac Assessments: Given the cardiac involvement in DMD, cardiac safety is closely monitored through:
Visualizing PMO Action and Safety Assessment
To better understand the context of PMO safety, the following diagrams illustrate the general mechanism of action for exon skipping and a typical workflow for safety assessment in clinical trials.
References
- 1. Safety, tolerability, and pharmacokinetics of casimersen in patients with Duchenne muscular dystrophy amenable to exon 45 skipping: A randomized, double‐blind, placebo‐controlled, dose‐titration trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Functional Efficacy and Safety of this compound in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and mechanistic toxicology evaluation of exon skipping phosphorodiamidate morpholino oligomers in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Toxicological Characterization of Exon Skipping Phosphorodiamidate Morpholino Oligomers (PMOs) in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldduchenne.org [worldduchenne.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. neurology.org [neurology.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Independent Verification of Viltolarsen's Exon Skipping Efficiency: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Viltolarsen's exon skipping efficiency against other approved antisense oligonucleotides for Duchenne muscular dystrophy (DMD). The information is supported by data from clinical trials and outlines the experimental methodologies used to assess efficacy.
This compound, an antisense oligonucleotide designed to skip exon 53 of the dystrophin pre-mRNA, is a therapeutic option for patients with Duchenne muscular dystrophy having a confirmed mutation amenable to this skipping.[1][2] Its efficacy, along with that of other exon-skipping drugs, is primarily evaluated by its ability to induce the production of a truncated, yet functional, dystrophin protein. This guide synthesizes available data to offer a comparative perspective on its performance.
Comparative Efficacy of Exon-Skipping Therapies
The following table summarizes the quantitative data on dystrophin production and exon skipping for this compound and its alternatives, Golodirsen and Casimersen, from their respective clinical trials. It is important to note that these are not from head-to-head studies and trial populations may differ.
| Drug (Target Exon) | Dystrophin Protein Level (% of Normal) | Exon Skipping Measurement | Study |
| This compound (Exon 53) | Mean of 5.7% (40 mg/kg/week) and 5.9% (80 mg/kg/week) after 20-24 weeks.[3][4] | Not explicitly quantified as a percentage of total transcripts in the provided results. | Phase 2, Randomized Clinical Trial (NCT02740972)[3][4] |
| Golodirsen (Exon 53) | Mean of 1.019% of normal after 48 weeks.[5] | Mean 28.897-fold increase in exon 53 skipping from baseline.[5] | Phase 1/2, Open-Label Trial[6] |
| Casimersen (Exon 45) | Mean increase from 0.93% to 1.74% of normal after 48 weeks.[7][8] | Significant increase in exon 45 skipping (p<0.001) as assessed by ddPCR.[7][8] | Phase 3, ESSENCE Trial (Interim Analysis) (NCT02500381)[7][8] |
It is noteworthy that the preliminary results from the RACER53 Phase 3 clinical trial for this compound did not show a statistically significant difference in the primary endpoint of time-to-stand compared to placebo, although no new safety concerns were raised.[9][10][11] The accelerated approval of this compound by the FDA was based on the observed increase in dystrophin production.[9][11]
Experimental Protocols
The assessment of exon skipping efficiency and subsequent dystrophin production involves a series of sophisticated molecular biology techniques performed on muscle biopsy samples.
RNA Extraction and RT-PCR (Reverse Transcription Polymerase Chain Reaction)
-
Objective: To detect and quantify the amount of dystrophin mRNA with the targeted exon skipped.
-
Methodology:
-
Total RNA is extracted from muscle biopsy tissue.
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
PCR is then performed using primers that flank the target exon.[12] This allows for the amplification of both the full-length (unskipped) and the shorter (skipped) mRNA transcripts.
-
The PCR products are then separated and quantified. While methods like agarose gel electrophoresis can visualize the presence of the skipped product, quantitative PCR (qPCR) or digital droplet PCR (ddPCR) provide more precise quantification.[5][13]
-
Droplet Digital PCR (ddPCR)
-
Objective: To provide a highly accurate and absolute quantification of exon skipping.
-
Methodology:
-
The cDNA sample is partitioned into thousands of nanoliter-sized droplets.
-
PCR amplification of the target (skipped and unskipped transcripts) occurs within each individual droplet.
-
Droplets are then read to determine the fraction of positive droplets, from which the absolute concentration of the target molecules is calculated. This method is considered more precise than qPCR.[14]
-
Western Blotting
-
Objective: To detect and quantify the amount of dystrophin protein produced as a result of exon skipping.
-
Methodology:
-
Total protein is extracted from muscle biopsy samples.
-
The protein extracts are separated by size using gel electrophoresis.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with a primary antibody that specifically binds to the dystrophin protein.
-
A secondary antibody, which is linked to a detection system (e.g., chemiluminescence), is then used to visualize and quantify the dystrophin protein band.[3][4] The intensity of the band is compared to a known standard to determine the percentage of normal dystrophin.
-
Experimental Workflow for Verification of Exon Skipping
The following diagram illustrates the typical workflow from patient sample collection to the analysis of exon skipping and dystrophin production.
Signaling Pathway of Antisense Oligonucleotide Mediated Exon Skipping
The mechanism of action for antisense oligonucleotides like this compound involves the modulation of pre-mRNA splicing within the nucleus of a muscle cell.
References
- 1. Exondys 51 (eteplirsen) vs Viltepso (this compound) | Everyone.org [everyone.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdaconference.org [mdaconference.org]
- 8. mdpi.com [mdpi.com]
- 9. musculardystrophyuk.org [musculardystrophyuk.org]
- 10. parentprojectmd.org [parentprojectmd.org]
- 11. musculardystrophynews.com [musculardystrophynews.com]
- 12. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 13. Golodirsen restores DMD transcript imbalance in Duchenne Muscular Dystrophy patient muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Viltolarsen's Efficacy in Duchenne Muscular Dystrophy
This guide provides a comparative analysis of Viltolarsen (Viltepso), an antisense oligonucleotide therapy for Duchenne muscular dystrophy (DMD), against other approved exon-skipping treatments. The focus is on the respective impacts on muscle strength and function, supported by quantitative data from key clinical trials.
Introduction to Duchenne Muscular Dystrophy and Exon Skipping
Duchenne muscular dystrophy is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene, which prevent the production of functional dystrophin protein.[3][4] Dystrophin is critical for maintaining the structural integrity of muscle fibers.[1]
Exon-skipping therapies are a class of treatments that use antisense oligonucleotides to bind to a specific exon in the dystrophin pre-messenger RNA (pre-mRNA).[1][5] This action causes the cellular machinery to "skip" over the targeted exon during mRNA processing.[5][6] For patients with specific out-of-frame mutations, this can restore the reading frame, allowing for the production of a truncated, but partially functional, dystrophin protein.[4][5][6] this compound is a phosphorodiamidate morpholino oligomer (PMO) designed to skip exon 53 of the DMD gene, which is applicable to approximately 8-10% of the DMD patient population.[3][7]
Mechanism of Action: Exon 53 Skipping
This compound binds to a specific sequence on exon 53 of the dystrophin pre-mRNA, masking it from the splicing machinery.[3][4][6] This prevents its inclusion in the mature mRNA transcript. For a patient with a deletion, such as exons 45-52, which causes an out-of-frame transcript, skipping the adjacent exon 53 can restore the reading frame. This allows the translation process to continue, resulting in a shortened but functional dystrophin protein, akin to that seen in the less severe Becker muscular dystrophy.[4]
Comparative Efficacy: Dystrophin Production
The primary surrogate endpoint for accelerated approval of exon-skipping drugs is the restoration of dystrophin protein in skeletal muscle. This compound has demonstrated a notable increase in dystrophin levels compared to other approved therapies. Direct cross-trial comparisons should be made with caution due to differences in trial populations, methodologies, and assays.
| Drug | Target Exon | Mean Dystrophin Level (% of Normal) | Study Timepoint | Key Clinical Trial(s) |
| This compound (Viltepso) | 53 | 5.7% - 5.9% [8][9] | 20-24 Weeks | NCT02740972[8] |
| Golodirsen (Vyondys 53) | 53 | ~1.0% (from 0.095% baseline)[10] | 48 Weeks | 4053-101 (ESSENCE)[11] |
| Casimersen (Amondys 45) | 45 | 1.74% (from 0.93% baseline) | 48 Weeks | 4045-301 (ESSENCE) |
| Eteplirsen (Exondys 51) | 51 | ~0.93% (of normal by Western blot) | 180 Weeks | Study 202[12] |
Note: Dystrophin measurement techniques (e.g., Western blot, immunohistochemistry) and analysis can vary between studies, impacting direct comparability.[13]
Comparative Efficacy: Muscle Strength and Function
Clinical benefit is assessed through various functional endpoints. This compound has shown significant improvements in timed function tests compared to a matched natural history control group.
Table 2: this compound Clinical Outcomes vs. Natural History Control Data from a Phase 2 study (NCT02740972) comparing this compound-treated participants (n=16) with age- and treatment-matched natural history controls (n=65).[8][14]
| Functional Test | This compound Group (Change from Baseline) | Natural History Control (Change from Baseline) | Timepoint |
| Time to Stand (TTSTAND) | -0.19 seconds (Improvement) | +0.66 seconds (Decline) | Week 25[8][14] |
| Time to Run/Walk 10m (TTRW) | +0.23 m/s (Improvement) | -0.04 m/s (Decline) | Week 25[8][14] |
| 6-Minute Walk Test (6MWT) | +28.9 meters (Improvement) | -65.3 meters (Decline) | Week 25[8][14] |
| Forced Vital Capacity (% predicted) | +5.15% | -0.93% | Week 49[15][16] |
Long-term extension studies have shown that this compound-treated participants demonstrate stabilization in motor function, whereas the historical control group showed a continued decline over two years.[17][18]
Table 3: Clinical Outcomes for Comparator Exon-Skipping Drugs
| Drug | Functional Test | Outcome vs. Control/Baseline | Timepoint |
| Golodirsen | 6MWT | -99.0 m decline from baseline vs. -181.4 m for external controls.[11] | 3 Years |
| Eteplirsen | 6MWT | Showed a significant difference compared to placebo.[12] | 48 Weeks |
Experimental Protocols and Workflows
The clinical development of exon-skipping therapies follows a structured pathway to assess safety, dystrophin production, and clinical efficacy.
Methodology: this compound Phase 2 Study (NCT02740972) [8][9]
-
Objective: To assess the safety, tolerability, and dystrophin production of this compound in boys with DMD amenable to exon 53 skipping.
-
Design: A two-part study. Part 1 was a 4-week, double-blind, placebo-controlled dose-finding study. Part 2 was a 20-week open-label period where all 16 participants received this compound.[8]
-
Population: 16 ambulatory boys aged 4 to 9 years.[9]
-
Dosage: Participants were randomized to 40 mg/kg/week or 80 mg/kg/week of this compound administered via intravenous infusion.[8]
-
Primary Endpoints: Safety and tolerability.[9]
-
Secondary Endpoints: Change in dystrophin protein levels from baseline assessed by Western blot from muscle biopsies.[9] Clinical efficacy was assessed using timed function tests (TTSTAND, TTRW, 6MWT) and compared to an external, matched natural history control group (CINRG DNHS).[8][14]
Methodology: ESSENCE Study (NCT02500381) for Golodirsen and Casimersen [19]
-
Objective: To evaluate the efficacy and safety of Golodirsen (SRP-4053) and Casimersen (SRP-4045) compared to placebo.
-
Design: A global, double-blind, placebo-controlled, Phase 3 study. Participants are randomized 2:1 to receive active treatment or placebo.[19]
-
Population: Ambulatory DMD patients with mutations amenable to exon 53 skipping (for Golodirsen) or exon 45 skipping (for Casimersen).[19]
-
Dosage: 30 mg/kg weekly intravenous infusions.[19]
-
Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6MWT).[19][20]
-
Secondary Endpoints: Include dystrophin protein levels assessed from muscle biopsies at baseline and at week 48 or 96.[19]
Conclusion
The available data indicate that this compound is an effective exon-skipping therapy that leads to a statistically significant and robust increase in dystrophin production for DMD patients with mutations amenable to exon 53 skipping.[8] Clinical studies have demonstrated that this increase in dystrophin is accompanied by a stabilization or improvement in motor and pulmonary function compared to the expected decline observed in natural history cohorts.[10][14][17]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Sarepta Therapeutics Announces Eteplirsen Demonstrates a Continued Benefit on Walking Test through 84 Weeks in Phase IIb Study in Duchenne Muscular Dystrophy | Muscular Dystrophy Association [mda.org]
- 3. Pharmacological Profile of this compound for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. Efficacy and Safety of this compound in Boys With Duchenne Muscular Dystrophy: Results From the Phase 2, Open-Label, 4-Year Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 10th Oligonucleotide Therapy Approved: Golodirsen for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, Tolerability, and Efficacy of this compound in Boys With Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. mdaconference.org [mdaconference.org]
- 17. Long-Term Functional Efficacy and Safety of this compound in Patients with Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. Vyondys 53 (golodirsen) vs Viltepso (this compound) | Everyone.org [everyone.org]
- 22. Exondys 51 (eteplirsen) vs Viltepso (this compound) | Everyone.org [everyone.org]
Safety Operating Guide
Navigating the Safe Disposal of Viltolarsen: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of investigational drugs like Viltolarsen is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures the mitigation of potential hazards and compliance with regulatory standards. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, based on available safety data and general best practices for pharmaceutical waste management.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to adhere to all applicable national, state, and local regulations governing chemical and pharmaceutical waste.[1] As a laboratory chemical, specific disposal protocols may not be universally defined, necessitating a reliance on established guidelines for hazardous and non-hazardous waste.
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to avoid personal exposure.
| Handling and Storage Recommendations | Personal Protective Equipment (PPE) for Disposal |
| Avoid contact with eyes, skin, and clothing.[1] | Wear protective gloves, clothing, eye, and face protection. |
| Prevent inhalation of dust or aerosols.[1] | In case of inadequate ventilation, wear respiratory protection.[2] |
| Use only in well-ventilated areas.[1] | Ensure a safety shower and eyewash station are accessible.[1] |
| Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] |
Step-by-Step Disposal Procedure
The following steps outline a general yet compliant procedure for the disposal of this compound.
-
Waste Identification and Segregation :
-
Identify all materials contaminated with this compound, including unused product, partially used vials, contaminated labware (e.g., syringes, gloves, absorbent pads), and solutions.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
-
-
Consult Institutional and Local Guidelines :
-
Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.[3]
-
EHS can help determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in your jurisdiction.[3]
-
-
Disposal of Liquid Waste :
-
Disposal of Solid Waste and Contaminated Materials :
-
Place all contaminated solid waste, such as vials, syringes, and PPE, into a clearly labeled hazardous waste container.
-
For unused or expired product, arrange for disposal as special waste through a licensed disposal company, in accordance with national and regional regulations.[4]
-
-
Container Labeling and Storage :
-
Ensure all waste containers are properly labeled with the contents (e.g., "this compound Waste") and the appropriate hazard warnings.
-
Store waste containers in a secure, designated area until they are collected by a certified waste management vendor.
-
Experimental Protocols
Currently, there are no publicly available, specific experimental protocols for the chemical deactivation or disposal of this compound. The recommended approach is to follow the general guidelines for pharmaceutical waste disposal, which prioritize incineration by a licensed facility to ensure complete destruction of the active compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Logistics for Handling Viltolarsen
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of investigational drugs like Viltolarsen is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.
| PPE Category | Specification | Source(s) |
| Eye Protection | Safety goggles with side-shields | [1] |
| Hand Protection | Protective, chemical-resistant gloves | [1][2][3] |
| Skin and Body | Impervious clothing | [1] |
| Respiratory | Suitable respirator or approved mask/respirator | [1][2] |
Note: While specific materials for gloves or types of respirators are not detailed in the provided safety data sheets, it is best practice to consult with your institution's environmental health and safety (EHS) department for specific recommendations based on the nature of the work being performed.
Experimental Protocols: Handling and Disposal
Proper operational and disposal protocols are critical for safety and compliance. Below are step-by-step procedures for handling and disposing of this compound in a laboratory setting.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) when unpacking.
-
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[1]
Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[2][3]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Don the full required PPE as outlined in the table above.
-
When preparing solutions, avoid generating dust or aerosols.
-
After handling, wash hands thoroughly.[3]
Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.[1]
-
Ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill to prevent further spread.
-
For liquid spills, absorb with an inert material such as sand or diatomite.[2]
-
Collect the absorbed material into a tightly closed container for disposal.[2]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous waste.
-
Dispose of contaminated materials as special waste in accordance with national and local regulations.[2][3]
-
Consult with your institution's EHS department or a licensed disposal company to arrange for proper disposal.[2][3]
-
Do not allow the material to enter drains or water courses.[1][2]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
